Product packaging for Dauriporphine(Cat. No.:CAS No. 88142-60-3)

Dauriporphine

Cat. No.: B1223170
CAS No.: 88142-60-3
M. Wt: 351.4 g/mol
InChI Key: OOWSNEKQIRVGCG-UHFFFAOYSA-N
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Description

Bianfugenine is an isoquinoline alkaloid that is dibenzo[de,h]quinolin-7-one carrying four methoxy substituents at positions 4, 5, 6 and 9. It has a role as a plant metabolite, a platelet aggregation inhibitor and an antineoplastic agent. It is an isoquinoline alkaloid, a polyether, an aromatic ether, a cyclic ketone, an aromatic ketone and an organic heterotetracyclic compound.
Bianfugenine has been reported in Sinomenium acutum and Menispermum dauricum with data available.
oxoisoaporphine alkaloid from extract of Menispermum dauricum rhizome;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO5 B1223170 Dauriporphine CAS No. 88142-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,10,11,12-tetramethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-10-5-6-11-13(9-10)17(22)15-14-12(7-8-21-16(11)14)18(24-2)20(26-4)19(15)25-3/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWSNEKQIRVGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=NC=CC4=C3C(=C(C(=C4OC)OC)OC)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90236851
Record name Bianfugenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88142-60-3
Record name Dauriporphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88142-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bianfugenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088142603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bianfugenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90236851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dauriporphine: A Technical Overview of its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauriporphine, a naturally occurring oxoisoaporphine alkaloid, has garnered attention within the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as Menispermum dauricum DC., this compound exhibits a range of biological activities, including antineoplastic and antiplatelet effects.[1] Recent studies have begun to elucidate its mechanism of action, pointing to specific molecular targets in cancer signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, with a focus on the experimental methodologies and signaling pathways relevant to drug discovery and development.

Chemical Structure and Properties

This compound is characterized by a tetracyclic isoquinoline core. Its systematic IUPAC name is 4,5,6,9-tetramethoxy-7H-dibenzo[de,h]quinolin-7-one. The planar structure of the oxoisoaporphine ring system is a key feature contributing to its biological activity, particularly its ability to interact with DNA.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₀H₁₇NO₅[1]
Molecular Weight 351.35 g/mol [1]
CAS Number 88142-60-3[1]
Appearance Solid Powder[1]
Boiling Point 602.8 °C at 760 mmHg[1]
Density 1.31 g/cm³[1]
LogP 3.48[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
SMILES O=C1C2=C(C3=NC=CC4=C(C(OC)=C(C1=C34)OC)OC)C=CC(OC)=C2[1]
InChI Key OOWSNEKQIRVGCG-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an antineoplastic and antiplatelet agent.[1] Its mechanism of action is an active area of research, with recent findings providing insight into its molecular targets.

Antineoplastic Activity

This compound exhibits cytotoxic effects against various cancer cell lines.[1] A recent study has identified a specific signaling pathway through which this compound exerts its anti-tumor effects in lung adenocarcinoma. It has been shown to inhibit lung cancer cell viability, motility, and energy metabolism by modulating the miR-424-5p/MAPK14 axis.[1]

The proposed signaling pathway is as follows:

Dauriporphine_Anticancer_Pathway This compound This compound miR4245p miR-424-5p This compound->miR4245p MAPK14 MAPK14 miR4245p->MAPK14 Cell_Viability Cell Viability MAPK14->Cell_Viability Cell_Motility Cell Motility MAPK14->Cell_Motility Energy_Metabolism Energy Metabolism MAPK14->Energy_Metabolism

This compound's anticancer signaling pathway.

As a member of the oxoisoaporphine alkaloid family, this compound's anticancer activity may also be attributed to other mechanisms common to this class of compounds. These include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of oxoisoaporphines allows them to intercalate between DNA base pairs, which can interfere with DNA replication and transcription, ultimately leading to cell death. This interaction can also lead to the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.

  • Generation of Reactive Oxygen Species (ROS): Some oxoisoaporphine alkaloids have been shown to induce oxidative stress in cancer cells by generating ROS, which can damage cellular components and trigger apoptosis.

  • Telomerase Inhibition: Telomerase is an enzyme that is often upregulated in cancer cells and plays a key role in their immortalization. Certain oxoisoaporphine alkaloids have been found to inhibit telomerase activity.

Antiplatelet Activity

This compound has been reported to have platelet aggregation inhibitory activity.[1] While the specific signaling pathway for this compound's antiplatelet effect is not yet fully elucidated, the mechanism for other aporphine alkaloids involves the inhibition of thromboxane A2 formation. Some related compounds also exert their antiplatelet effects by increasing the levels of platelet cyclic AMP (cAMP).[2]

Experimental Protocols

Isolation of this compound from Menispermum dauricum

The following is a generalized protocol for the isolation of alkaloids from plant material, based on the original citation for the isolation of this compound. The specific details of the original protocol from Takani M, et al. (1983) may vary.

Objective: To extract and isolate this compound from the dried vines of Menispermum dauricum.

Materials:

  • Dried and powdered vines of Menispermum dauricum

  • Methanol

  • Hydrochloric acid (HCl), 2% solution

  • Ammonia water

  • Chloroform

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform-methanol gradients)

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Procedure:

  • Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in a 2% HCl solution and filtered. The acidic aqueous solution is then washed with a nonpolar solvent like chloroform to remove neutral and acidic compounds. The aqueous layer is then basified with ammonia water to a pH of approximately 9-10.

  • Alkaloid Extraction: The basified solution is then extracted repeatedly with chloroform. The combined chloroform extracts contain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Fractions containing this compound are combined, and the solvent is evaporated. The residue is further purified by repeated column chromatography or preparative TLC to yield pure this compound.

The workflow for this process can be visualized as follows:

Isolation_Workflow Plant_Material Dried Menispermum dauricum Extraction Methanol Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Chromatography Column Chromatography Acid_Base->Chromatography Purification Further Purification Chromatography->Purification This compound Pure this compound Purification->this compound

Workflow for the isolation of this compound.
In Vitro Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., A549 lung adenocarcinoma cells).

Materials:

  • A549 cells

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control.

Conclusion

This compound is a promising natural product with demonstrated anticancer and antiplatelet activities. Its well-defined chemical structure and the recent elucidation of its role in the miR-424-5p/MAPK14 signaling pathway provide a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this compound and related oxoisoaporphine alkaloids. Further research is warranted to fully explore the therapeutic potential of this compound and to develop it as a novel therapeutic agent.

References

Dauriporphine: A Technical Whitepaper on its Discovery, Origin, and Mechanism as a Multidrug Resistance Reversal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauriporphine, a naturally occurring aporphine alkaloid, has emerged as a potent modulator of multidrug resistance (MDR) in cancer cells. This document provides a comprehensive technical overview of the discovery, botanical origin, and pharmacological properties of this compound, with a specific focus on its activity in reversing P-glycoprotein (P-gp) mediated MDR. Detailed experimental methodologies, quantitative data, and proposed signaling pathways are presented to facilitate further research and development of this promising compound.

Discovery and Origin

This compound was first identified as a constituent of the stems and rhizomes of Sinomenium acutum, a plant species used in traditional Chinese medicine.[1] It belongs to the aporphine class of isoquinoline alkaloids, which are known for their diverse biological activities. The isolation of this compound was achieved through chromatographic separation of a methanol extract of the plant material.[1]

Quantitative Data

This compound has demonstrated significant efficacy in reversing P-gp mediated multidrug resistance in various cancer cell lines. The following table summarizes the reported quantitative data for its MDR reversal activity.

Cell LineIC50 (μg/mL)IC50 (μM)Reference
MES-SA/DX50.03~0.09[1]
HCT150.00010~0.0003[1]

Note: The molecular weight of this compound (C19H21NO3) is approximately 311.38 g/mol . The IC50 values in μM are estimated based on this molecular weight.

Experimental Protocols

Isolation of this compound from Sinomenium acutum
  • Extraction: The dried and powdered stems and rhizomes of Sinomenium acutum are subjected to extraction with methanol (MeOH) at room temperature.

  • Concentration: The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and other analytical techniques, are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

G plant Sinomenium acutum (stems & rhizomes) extract Methanol Extraction plant->extract crude Crude Methanol Extract extract->crude column1 Silica Gel Column Chromatography crude->column1 fractions Fractions containing this compound column1->fractions column2 Further Purification (e.g., preparative HPLC) fractions->column2 pure Pure this compound column2->pure

Isolation Workflow for this compound.
P-gp Mediated Multidrug Resistance (MDR) Reversal Assay

The MDR reversal activity of this compound is typically evaluated using in vitro assays with cancer cell lines that overexpress P-glycoprotein. A common method is the Rhodamine 123 efflux assay.

  • Cell Culture: P-gp overexpressing cells (e.g., MES-SA/DX5, HCT15) and their parental sensitive counterparts are cultured under standard conditions.

  • Drug Treatment: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (positive control, e.g., verapamil) for a specified time.

  • Rhodamine 123 Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell culture and incubated to allow for cellular uptake.

  • Efflux Measurement: After the loading period, the extracellular medium containing Rhodamine 123 is replaced with fresh medium (with or without this compound). The cells are then incubated to allow for P-gp mediated efflux of the dye.

  • Quantification: The intracellular fluorescence of Rhodamine 123 is measured at different time points using a fluorescence plate reader or flow cytometry. A higher intracellular fluorescence in the presence of this compound indicates inhibition of P-gp mediated efflux.

  • Data Analysis: The half-maximal effective concentration (ED50) is calculated from the dose-response curves.

G cells P-gp Overexpressing Cancer Cells preincubation Pre-incubation with this compound cells->preincubation loading Rhodamine 123 Loading preincubation->loading efflux Efflux Period loading->efflux measurement Fluorescence Measurement efflux->measurement analysis Data Analysis (ED50 Calculation) measurement->analysis

Workflow for Rhodamine 123 Efflux Assay.

Signaling Pathways in P-gp Mediated MDR Reversal

The precise signaling pathway through which this compound exerts its P-gp inhibitory effect has not been definitively elucidated. However, the regulation of P-glycoprotein (encoded by the ABCB1 gene) is known to be influenced by several intracellular signaling cascades, including the PI3K/Akt/NF-κB pathway. It is plausible that this compound may modulate this pathway to downregulate the expression or function of P-gp.

In this proposed mechanism, this compound could potentially inhibit the phosphorylation of key proteins in the PI3K/Akt pathway. This would lead to the suppression of the nuclear factor-kappa B (NF-κB), a transcription factor that can upregulate the expression of the ABCB1 gene. By inhibiting this pathway, this compound may reduce the amount of P-gp on the cell surface, thereby restoring the intracellular concentration and efficacy of chemotherapeutic drugs.

G cluster_cell Cancer Cell This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates ABCB1 ABCB1 Gene Transcription NFkB->ABCB1 Promotes Pgp P-glycoprotein (P-gp) ABCB1->Pgp Leads to Efflux Drug Efflux Pgp->Efflux Drug Chemotherapeutic Drug Drug->Efflux

Proposed Signaling Pathway for this compound-mediated P-gp Inhibition.

Chemical Synthesis

To date, a specific chemical synthesis protocol for this compound has not been reported in peer-reviewed literature. The synthesis of aporphine alkaloids is a complex area of organic chemistry, often involving multi-step sequences. General strategies for the synthesis of the aporphine core typically involve Pictet-Spengler reactions, Bischler-Napieralski reactions followed by cyclization, or various cross-coupling methodologies to construct the tetracyclic ring system. Further research is required to develop a viable synthetic route to this compound, which would be crucial for its large-scale production and further pharmacological evaluation.

Conclusion

This compound, an aporphine alkaloid isolated from Sinomenium acutum, is a highly potent P-gp mediated multidrug resistance reversal agent. Its ability to restore the efficacy of conventional chemotherapeutics in resistant cancer cells makes it a compelling candidate for further drug development. This technical guide has summarized the key information regarding its discovery, origin, and biological activity. While the precise mechanism of action and a definitive synthetic pathway remain to be fully elucidated, the data presented herein provide a solid foundation for future research aimed at harnessing the therapeutic potential of this compound in oncology.

References

A Preliminary Pharmacological Profile of Dauriporphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauriporphine, an aporphine alkaloid isolated from Sinomenium acutum, has emerged as a compound of significant pharmacological interest.[1] This technical guide provides a comprehensive overview of the preliminary pharmacological profile of this compound, with a particular focus on its potent activity as a modulator of multidrug resistance and its emerging role as an anti-cancer agent. This document synthesizes the available quantitative data, details the experimental methodologies employed in its characterization, and visualizes key biological pathways and experimental workflows.

Introduction

Aporphine alkaloids represent a diverse class of natural products with a broad spectrum of biological activities. This compound, isolated from the stems and rhizomes of Sinomenium acutum, is a notable member of this class.[1] Initial investigations have revealed its significant potential in overcoming P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[1] Furthermore, recent studies have elucidated its direct anti-tumor effects in lung adenocarcinoma, highlighting a novel mechanism of action involving microRNA signaling. This guide aims to provide a detailed technical summary of these findings to support further research and development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Multidrug Resistance (MDR) Reversal Activity of this compound

Cell LineCancer TypeActivity MetricValueReference
MES-SA/DX5Human Uterine SarcomaED500.03 µg/mL[1]
HCT15Human Colon CancerED500.00010 µg/mL[1]

Table 2: Anti-tumor Activity of this compound

Cell LineCancer TypeActivity MetricValueReference
A549Human Lung AdenocarcinomaIC5010.57 µM[2]

Mechanism of Action

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal

This compound has been identified as a potent inhibitor of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells.[1] By inhibiting P-gp, this compound effectively increases the intracellular concentration of anti-cancer drugs in resistant cells, thereby restoring their cytotoxic efficacy.

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Pumps out Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to Extracellular Extracellular Space Drug_out->Extracellular This compound This compound This compound->Inhibition Inhibition->Pgp Inhibits Extracellular->Drug_in

P-gp Inhibition by this compound.
Anti-tumor Activity in Lung Adenocarcinoma

In addition to its MDR reversal properties, this compound exhibits direct anti-tumor effects. Studies in the A549 human lung adenocarcinoma cell line have demonstrated that this compound inhibits cell viability, motility, and energy metabolism.[2] This activity is mediated through the upregulation of microRNA-424-5p (miR-424-5p), which subsequently downregulates its target, Mitogen-activated protein kinase 14 (MAPK14).[2]

This compound This compound miR424 miR-424-5p This compound->miR424 Upregulates MAPK14 MAPK14 miR424->MAPK14 Downregulates TumorEffects Inhibition of: - Cell Viability - Motility - Energy Metabolism MAPK14->TumorEffects Leads to

This compound Signaling Pathway in A549 Cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • MES-SA/DX5 and HCT15 Cells: These cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C. For MES-SA/DX5, the culture medium is supplemented with doxorubicin to maintain the drug-resistant phenotype.

  • A549 Cells: A549 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

P-gp Mediated Multidrug Resistance (MDR) Reversal Assay

The reversal of P-gp mediated MDR is typically assessed using a chemosensitivity assay.

cluster_workflow MDR Reversal Assay Workflow start Seed MDR cancer cells (e.g., MES-SA/DX5, HCT15) in 96-well plates treat Treat cells with a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of varying concentrations of this compound start->treat incubate Incubate for 48-72 hours treat->incubate viability Assess cell viability (e.g., MTT assay) incubate->viability calculate Calculate ED50 values for This compound's reversal activity viability->calculate

Workflow for MDR Reversal Assay.

Protocol:

  • Cell Seeding: Seed MES-SA/DX5 or HCT15 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of a chemotherapeutic agent (e.g., doxorubicin) either alone or in combination with various concentrations of this compound.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal effective dose (ED50) of this compound, which is the concentration that restores 50% of the sensitivity to the chemotherapeutic agent in the resistant cells.

Anti-tumor Activity Assays in A549 Cells
  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 24, 48, or 72 hours.

  • Viability Assessment: Perform the MTT assay as described in section 4.2.4.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage of cell viability against the logarithm of this compound concentration.

  • Cell Seeding: Seed A549 cells in 6-well plates and grow them to confluence.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the cells with PBS and replace the medium with fresh medium containing this compound at a concentration close to its IC50 (e.g., 10 µM).

  • Image Acquisition: Capture images of the wound at 0 hours and after a specific time interval (e.g., 24 hours).

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure to assess cell migration.

The effect of this compound on glycolysis can be measured using a Seahorse XF Analyzer.

  • Cell Seeding: Seed A549 cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat the cells with this compound at a concentration close to its IC50.

  • Assay: Measure the extracellular acidification rate (ECAR), a key indicator of glycolysis, in real-time.

  • Data Analysis: Compare the ECAR of this compound-treated cells to that of untreated control cells to determine the effect on glycolysis.

Conclusion and Future Directions

The preliminary pharmacological profile of this compound reveals a promising therapeutic agent with a dual mechanism of action. Its potent P-gp inhibitory activity suggests its potential as a chemosensitizer in the treatment of multidrug-resistant cancers. Concurrently, its direct anti-tumor effects via the miR-424-5p/MAPK14 signaling pathway in lung adenocarcinoma open new avenues for its application as a standalone therapeutic.

Further research is warranted to fully elucidate the structure-activity relationship of this compound and its analogs for P-gp inhibition. In vivo studies are crucial to validate the efficacy and safety of this compound as both an MDR reversal agent and a direct anti-cancer drug. A deeper understanding of its downstream signaling pathways will be instrumental in identifying potential biomarkers for patient stratification and developing novel combination therapies. The data and protocols presented in this guide provide a solid foundation for these future investigations.

References

Dauriporphine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 88142-60-3 Molecular Formula: C₂₀H₁₇NO₅

This technical guide provides an in-depth overview of Dauriporphine, an aporphine alkaloid with demonstrated therapeutic potential. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and mechanisms of action.

Core Data Summary

The following table summarizes the fundamental chemical and biological data for this compound.

ParameterValueReference
CAS Number 88142-60-3N/A
Molecular Formula C₂₀H₁₇NO₅N/A
Molecular Weight 351.35 g/mol N/A
IC₅₀ (A549 Lung Cancer Cells) 10.57 µM[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound's bioactivity.

Cell Viability Assay

To determine the cytotoxic effects of this compound on cancer cells, a cell viability assay is performed. The A549 lung adenocarcinoma cell line is a suitable model for this purpose.

  • Cell Culture: A549 cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, treated with varying concentrations of this compound (e.g., 0, 5, 10, 15, and 20 µM) for a specified duration, typically 24 to 72 hours.[1]

  • Quantification: Cell viability is assessed using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured with a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated.[1]

Cell Migration Assay

The anti-metastatic potential of this compound can be evaluated using a cell migration assay.

  • Method: The scratch assay or the Transwell migration assay are common methods. For a scratch assay, a confluent monolayer of A549 cells is "scratched" with a pipette tip to create a cell-free gap.

  • Treatment and Observation: The cells are then treated with this compound. The rate of wound closure is monitored and imaged at different time points to assess the inhibition of cell migration.

Quantitative PCR (qPCR) for miRNA and Gene Expression

To investigate the molecular mechanism of this compound, qPCR can be used to measure the expression levels of specific microRNAs and genes.

  • RNA Extraction: Total RNA is extracted from this compound-treated and control A549 cells using a suitable reagent like TRIzol.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.

  • qPCR: The expression of target genes, such as miR-424-5p and MAPK14, is quantified using a real-time PCR system with specific primers.[1]

Signaling Pathway Analysis

This compound has been shown to exert its anti-cancer effects in lung adenocarcinoma by modulating the miR-424-5p/MAPK14 signaling axis.[1]

This compound's Anti-Tumor Signaling Pathway in A549 Cells

Dauriporphine_Signaling_Pathway This compound This compound miR_424_5p miR-424-5p This compound->miR_424_5p Upregulates MAPK14 MAPK14 miR_424_5p->MAPK14 Inhibits Cell_Growth Cell Growth MAPK14->Cell_Growth Promotes Cell_Motility Cell Motility MAPK14->Cell_Motility Promotes Energy_Metabolism Energy Metabolism MAPK14->Energy_Metabolism Promotes

Caption: this compound upregulates miR-424-5p, which in turn inhibits MAPK14, leading to the suppression of lung cancer cell growth, motility, and energy metabolism.

Experimental Workflow for Investigating this compound's Mechanism

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_molecular Molecular Analysis A549_cells A549 Cells Dauriporphine_treatment This compound Treatment A549_cells->Dauriporphine_treatment Viability_Assay Cell Viability Assay (e.g., MTT) Dauriporphine_treatment->Viability_Assay Migration_Assay Cell Migration Assay (e.g., Scratch Assay) Dauriporphine_treatment->Migration_Assay Metabolism_Assay Energy Metabolism Assay Dauriporphine_treatment->Metabolism_Assay qPCR qPCR for miR-424-5p & MAPK14 Dauriporphine_treatment->qPCR

Caption: Workflow for assessing the biological effects and molecular mechanism of this compound on A549 lung cancer cells.

References

Dauriporphine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dauriporphine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities, with a focus on its role as a P-glycoprotein (P-gp) inhibitor and its potential interaction with the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from two primary botanical sources, both belonging to the Menispermaceae family:

  • Menispermum dauricum DC.: The rhizomes of this plant, commonly known as Asian moonseed, are a known source of various alkaloids, including this compound.

  • Sinomenium acutum (Thunb.) Rehd. et Wils.: The stems and rhizomes of this medicinal plant, used in traditional Chinese medicine, have also been shown to contain this compound.

Isolation of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While specific yield data for this compound is not extensively reported in the available literature, a general methodology can be outlined based on the isolation of related alkaloids from Sinomenium acutum.

General Extraction Protocol

A plausible extraction method, adapted from protocols for isolating alkaloids from Sinomenium acutum, is as follows:

  • Plant Material Preparation: The dried and powdered stems and rhizomes of Sinomenium acutum (or rhizomes of Menispermum dauricum) are used as the starting material.

  • Solvent Extraction: The powdered plant material is subjected to extraction with methanol (MeOH) or a hydroalcoholic solution (e.g., 50% aqueous ethanol) under reflux. This process is typically repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation and Purification

The crude extract, rich in a mixture of alkaloids and other secondary metabolites, is then subjected to chromatographic techniques for the isolation of this compound.

  • Initial Fractionation: The crude methanol extract is typically subjected to a preliminary fractionation step. This can be achieved by suspending the extract in an acidic aqueous solution and then partitioning with an organic solvent (e.g., ethyl acetate) to remove less polar compounds. The aqueous layer, containing the protonated alkaloids, is then basified and extracted with a different organic solvent (e.g., chloroform or dichloromethane) to obtain a crude alkaloid fraction.

  • Column Chromatography: The crude alkaloid fraction is then separated by column chromatography over silica gel. A gradient elution system is commonly employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform and methanol is often used for the separation of aporphine alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified by preparative HPLC, typically on a C18 reversed-phase column. A suitable mobile phase, such as a mixture of methanol and water or acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used to achieve high purity.

Quantitative Data

Biological Activity Cell Line ED₅₀ (µg/mL) Reference
P-gp MDR InhibitionMES-SA/DX50.03
P-gp MDR InhibitionHCT150.00010
Yield from Natural Source Plant Material Yield (%) Reference
This compoundSinomenium acutum (stems and rhizomes)Not Reported
This compoundMenispermum dauricum (rhizomes)Not Reported

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, most notably its ability to reverse multidrug resistance (MDR) mediated by P-glycoprotein. Its anti-inflammatory properties also suggest a potential interaction with the NF-κB signaling pathway.

P-glycoprotein (P-gp) Inhibition

This compound is a potent inhibitor of P-glycoprotein, an ATP-dependent efflux pump that is a major contributor to multidrug resistance in cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs that are P-gp substrates, thereby restoring their efficacy.

P_gp_Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Hydrolysis Drug_out Drug Pgp->Drug_out Efflux Drug Chemotherapeutic Drug This compound This compound This compound->Pgp Inhibition ATP ATP Extracellular Extracellular Drug_in Drug Intracellular Intracellular Drug_in->Pgp Binding

Caption: General mechanism of P-gp inhibition by this compound.

Potential Inhibition of the NF-κB Signaling Pathway

The reported anti-inflammatory activity of alkaloids from Menispermum dauricum suggests a possible interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. While direct evidence for this compound's effect on this pathway is yet to be established, a hypothetical mechanism involves the inhibition of IκBα degradation, which would prevent the nuclear translocation of the NF-κB p50/p65 dimer and subsequent transcription of pro-inflammatory genes.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylation Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p50 p50 p65 p65 NFkB_complex->IkBa Binding (Inactive) p50_n p50 NFkB_complex->p50_n Nuclear Translocation p65_n p65 NFkB_complex->p65_n Nuclear Translocation This compound This compound This compound->IkBa Hypothetical Inhibition of Degradation DNA DNA (κB site) p50_n->DNA Binding p65_n->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1β) Stimulus->IKK Activation

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This compound stands out as a promising natural product with significant potential, particularly in the field of oncology due to its potent P-gp inhibitory activity. This guide has summarized the current knowledge regarding its natural sources and isolation. However, to fully exploit its therapeutic potential, further research is warranted to establish detailed and optimized isolation protocols to improve yield, and to elucidate the precise molecular mechanisms underlying its biological activities, including its putative role in the NF-κB signaling pathway. Such studies will be crucial for advancing this compound through the drug development pipeline.

An In-depth Technical Guide to the Physical and Chemical Properties of Dauriporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauriporphine is a naturally occurring isoquinoline alkaloid that has garnered interest in the scientific community for its diverse biological activities.[1][2] Isolated from botanical sources such as the vines of Menispermum dauricum DC. and the roots of Euchresta japonica, this compound presents a unique chemical scaffold that is foundational to its pharmacological profile.[1][2][3] Preliminary studies have highlighted its potential in several therapeutic areas, including oncology and bone metabolism, by demonstrating cytotoxic effects, inhibition of angiogenesis, and modulation of osteoclast differentiation.[3] Notably, this compound has been identified as a potent inhibitor of P-glycoprotein (P-gp) mediated multidrug resistance (MDR), a significant challenge in cancer chemotherapy.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with insights into its biological activities and the experimental methodologies used for its characterization.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource
Molecular Formula C₂₀H₁₇NO₅[1][2][3]
Molecular Weight 351.35 g/mol [1][2][3]
CAS Number 88142-60-3[1][2]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Natural Sources Menispermum dauricum DC. (vines), Euchresta japonica (roots)[1][2][3]
IUPAC Name 4,5,6,9-tetramethoxy-7H-dibenzo[de,h]quinolin-7-one[4]
SMILES O=C1C2=C(C3=NC=CC4=C(C(OC)=C(C1=C34)OC)OC)C=CC(OC)=C2[1]
InChI Key OOWSNEKQIRVGCG-UHFFFAOYSA-N[2]
Density 1.31 g/cm³[2]
Boiling Point 602.8°C at 760 mmHg[2]
Flash Point 318.3°C[2]
LogP 3.48[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 6[2]
Rotatable Bonds 4[2]

Experimental Protocols

Isolation and Characterization of this compound
  • Extraction: The dried and powdered plant material (e.g., vines of Menispermum dauricum) is subjected to solvent extraction, often using methanol or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their solubility.

  • Chromatography: The fractions enriched with alkaloids are further purified using various chromatographic techniques. This typically includes column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to establish the carbon-hydrogen framework and the connectivity of atoms.

    • Infrared (IR) Spectroscopy: To identify the presence of functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Inhibition Assay

The ability of this compound to inhibit P-gp can be assessed using cellular assays. A common method involves the use of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, in a P-gp overexpressing cancer cell line (e.g., MES-SA/DX5 or HCT15).

  • Cell Culture: P-gp overexpressing cells are cultured in a suitable medium until they reach a desired confluence.

  • Treatment: The cells are pre-incubated with varying concentrations of this compound or a known P-gp inhibitor (positive control) for a specific duration.

  • Substrate Incubation: A fluorescent P-gp substrate is then added to the culture medium and incubated for a period that allows for its uptake and efflux.

  • Fluorescence Measurement: The intracellular accumulation of the fluorescent substrate is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound, compared to the untreated control, indicates inhibition of P-gp-mediated efflux. The half-maximal inhibitory concentration (IC₅₀) is then calculated to quantify the potency of this compound as a P-gp inhibitor.

Visualizations

Logical Workflow for this compound Isolation and Characterization

G Plant Plant Material (e.g., Menispermum dauricum) Extract Crude Solvent Extract Plant->Extract Extraction Fractionation Solvent Partitioning Extract->Fractionation Fractions Enriched Fractions Fractionation->Fractions ColumnChrom Column Chromatography Fractions->ColumnChrom Purification Purified Isolated this compound ColumnChrom->Purified MS Mass Spectrometry Purified->MS Spectroscopic Analysis NMR NMR Spectroscopy Purified->NMR Spectroscopic Analysis IR IR Spectroscopy Purified->IR Spectroscopic Analysis UV UV-Vis Spectroscopy Purified->UV Spectroscopic Analysis Structure Confirmed Structure MS->Structure NMR->Structure IR->Structure UV->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathway: this compound's Inhibition of P-gp Mediated Drug Efflux

G cluster_cell Cancer Cell cluster_result Result Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (extracellular) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (intracellular) Drug_in->Pgp Increased_Drug Increased Intracellular Drug Concentration Drug_in->Increased_Drug Drug_out->Pgp Binds to Drug_out->Drug_in Enters cell Dauri This compound Dauri->Pgp Inhibits MDR_Reversal Reversal of Multidrug Resistance Increased_Drug->MDR_Reversal

Caption: Mechanism of this compound in reversing P-gp mediated multidrug resistance.

Conceptual Signaling Pathway: Inhibition of Osteoclast Differentiationdot

G RANKL RANKL RANK RANK Receptor RANKL->RANK Binds Signaling Downstream Signaling (e.g., NF-κB, MAPKs) RANK->Signaling Activates PreOsteoclast Osteoclast Precursor Differentiation Osteoclast Differentiation & Activation Signaling->Differentiation Osteoclast Mature Osteoclast Differentiation->Osteoclast Dauri This compound Dauri->Signaling Inhibits

References

A Technical Guide to the Determination of Alkaloid Solubility: A Case Study Using Morphine as a Model for Dauriporphine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide outlines a general framework for determining the solubility of alkaloids. Due to the limited availability of public data on Dauriporphine, this document utilizes Morphine, a structurally related and well-studied alkaloid, as a proxy to illustrate the required experimental protocols and data presentation. The methodologies described herein are broadly applicable and can be adapted for the study of this compound.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and therapeutic efficacy. For alkaloids, a diverse class of naturally occurring compounds with a wide range of pharmacological activities, understanding their solubility in various solvents is a fundamental step in preclinical research and drug development. This guide provides an in-depth overview of the experimental procedures for determining alkaloid solubility and presents the data in a clear, structured format.

Quantitative Solubility Data

A comprehensive understanding of an alkaloid's solubility profile is best achieved by examining its behavior in a range of solvents, from polar to non-polar. The following table summarizes the solubility of Morphine in various solvents, offering a comparative overview. This data has been compiled from publicly available scientific literature.

SolventSolubilityTemperature (°C)Citation
Water1 ml dissolves in 90 ml of waterRoom Temperature[1]
Hot WaterLess soluble than in cold waterNot Specified[1]
AlcoholSolubleNot Specified[1]
EtherSolubleNot Specified[1]
AcetoneSolubleNot Specified[1]
BenzeneSolubleNot Specified[1]
Amyl AlcoholSolubleNot Specified[1]
ChloroformSlightly SolubleNot Specified[1]
Water (pH dependent)0.25 mg/ml (free base)35[2]

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the equilibrium solubility of an alkaloid in a given solvent.

Objective: To determine the concentration of a saturated solution of the alkaloid in a specific solvent at a defined temperature.

Materials:

  • Alkaloid compound (e.g., this compound or Morphine)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Scintillation vials or other suitable containers

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of the Test System:

    • Add an excess amount of the alkaloid to a known volume of the selected solvent in a scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution has reached equilibrium. Preliminary studies may be required to determine the optimal equilibration time.[2]

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker.

    • Allow the undissolved solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the alkaloid in the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the alkaloid of known concentrations.

  • Data Calculation:

    • Calculate the concentration of the alkaloid in the original saturated solution by accounting for the dilution factor.

    • The resulting concentration is the solubility of the alkaloid in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an alkaloid.

G A 1. Add excess alkaloid to solvent B 2. Equilibrate at constant temperature (24-48h) A->B C 3. Collect supernatant B->C D 4. Filter to remove undissolved solid C->D E 5. Dilute the filtered sample D->E F 6. Quantify by HPLC E->F G 7. Calculate solubility F->G

Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not well-documented in publicly available literature, the solubility of a compound is a critical determinant of its ability to interact with biological systems. The following diagram illustrates the logical relationship between solubility and downstream biological effects.

G A Compound Administration B Solubility in Biological Fluids A->B C Bioavailability B->C D Target Engagement C->D E Signaling Pathway Modulation D->E F Pharmacological Effect E->F

Relationship between solubility and biological activity.

Conclusion

The determination of solubility is a cornerstone of early-stage drug discovery and development. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers and scientists working with alkaloids such as this compound. While specific data for this compound is currently limited, the application of the described protocols will enable the systematic characterization of its physicochemical properties, thereby facilitating its progression through the drug development pipeline.

References

In Silico Prediction of Dauriporphine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauriporphine, a naturally occurring aporphine alkaloid, has demonstrated potential as a modulator of biological systems. This technical guide provides an in-depth exploration of the in silico methodologies used to predict the bioactivity of this compound, with a focus on its role in overcoming multidrug resistance (MDR) in cancer cells. Aporphine alkaloids, a class of isoquinoline alkaloids, are known for a wide range of pharmacological effects, including anticancer and anti-protozoal activities. The specific substitutions on the aporphine skeleton are critical in determining their cytotoxic effects. This compound, in particular, has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in MDR.

This document outlines a comprehensive computational workflow, from target identification and molecular docking to molecular dynamics simulations, aimed at elucidating the molecular interactions underpinning this compound's bioactivity. Furthermore, it provides detailed experimental protocols for the subsequent in vitro validation of these in silico predictions. The integration of computational and experimental approaches is crucial for accelerating the drug discovery and development process.

Predicted Bioactivity and Quantitative Data

In silico analysis, based on the known activity of this compound and related aporphine alkaloids, suggests its primary bioactivity is the reversal of P-gp mediated multidrug resistance. The following table summarizes the available quantitative data from experimental studies that form the basis for our computational models.

CompoundBioactivityCell LineEffective Dose (ED₅₀)
This compoundP-gp MDR InhibitionMES-SA/DX50.03 µg/mL
This compoundP-gp MDR InhibitionHCT150.00010 µg/mL

In Silico Prediction Workflow

The following workflow outlines the key computational steps for predicting and analyzing the bioactivity of this compound.

G cluster_0 In Silico Prediction Workflow A Target Identification (P-glycoprotein) C Protein Preparation (P-gp 3D Structure) A->C Known Target B Ligand Preparation (this compound 3D Structure) D Molecular Docking B->D H ADMET Prediction B->H C->D E Binding Pose Analysis D->E Top Poses F Molecular Dynamics Simulation E->F Best Pose G Binding Free Energy Calculation F->G Trajectory Analysis

Figure 1: In Silico Workflow for this compound Bioactivity Prediction.

Detailed Methodologies

Molecular Docking of this compound with P-glycoprotein

Objective: To predict the binding affinity and interaction patterns of this compound within the drug-binding pocket of human P-glycoprotein.

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structure of human P-glycoprotein (e.g., PDB ID: 6QEX) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling package (e.g., AutoDockTools, Schrödinger Maestro).

    • Define the binding site (grid box) based on the location of known P-gp inhibitors or the transmembrane domain.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Employ a Lamarckian genetic algorithm or other appropriate search algorithm to explore the conformational space of the ligand within the defined binding site.

    • Generate a set of binding poses and rank them based on their predicted binding affinity (e.g., kcal/mol).

  • Analysis:

    • Visualize the top-ranked binding poses and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of P-gp.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the this compound-P-gp complex and to refine the binding mode predicted by molecular docking.

Protocol:

  • System Preparation:

    • Select the most plausible binding pose of the this compound-P-gp complex from the docking results.

    • Embed the complex in a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Use a molecular dynamics engine such as GROMACS or AMBER.

    • Employ a suitable force field for the protein, ligand, and lipids (e.g., CHARMM36m).

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant volume and temperature) ensemble.

    • Equilibrate the system under NPT (constant pressure and temperature) ensemble.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure the convergence of the system.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

In Vitro P-glycoprotein Efflux Assay

Objective: To experimentally validate the in silico prediction of this compound's P-gp inhibitory activity.

Protocol:

  • Cell Culture:

    • Culture P-gp overexpressing cells (e.g., MES-SA/DX5 or HCT15) and their parental non-overexpressing counterparts in appropriate media.

  • Substrate Accumulation Assay:

    • Pre-incubate the cells with varying concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control.

    • Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) to the cells.

    • Incubate for a specific period to allow for substrate uptake and efflux.

  • Data Acquisition:

    • Wash the cells to remove the extracellular substrate.

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Analysis:

    • Calculate the increase in intracellular fluorescence in the presence of this compound compared to the untreated control.

    • Determine the ED₅₀ value of this compound for P-gp inhibition.

G cluster_1 Experimental Validation Workflow A Cell Culture (P-gp expressing cells) B Incubation with this compound A->B C Addition of Fluorescent P-gp Substrate B->C D Measurement of Intracellular Fluorescence C->D E Data Analysis (ED50 Calculation) D->E G cluster_2 Predicted Mechanism of Action of this compound This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Chemo Chemotherapeutic Agent Pgp->Chemo Effluxes Cell_in Intracellular Space Chemo->Cell_in Enters Cell_out Extracellular Space Apoptosis Apoptosis Cell_in->Apoptosis Induces

Methodological & Application

Application Notes and Protocols for the Quantification of Dauriporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauriporphine is an aporphine alkaloid found in plants of the Menispermum genus, notably Menispermum dauricum. These plants have a history of use in traditional medicine, and their constituent alkaloids are of interest for their potential pharmacological activities. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and the overall development of drugs derived from or related to this compound.

These application notes provide detailed protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not widely published, the provided protocols are based on established methods for structurally similar aporphine alkaloids and can be adapted and validated for this compound analysis.

Analytical Methods Overview

The primary methods for the quantification of aporphine alkaloids like this compound in biological matrices are LC-MS/MS and UPLC-MS/MS.[1][2][3][4] These techniques offer high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological samples. The general workflow involves sample preparation to extract the analyte and remove interferences, followed by chromatographic separation and mass spectrometric detection.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical parameters for UPLC-MS/MS and LC-MS/MS methods that can be adapted for this compound quantification, based on methods for related compounds.

ParameterUPLC-MS/MSLC-MS/MSReference(s)
Linearity Range 1 - 1000 ng/mL1 - 200 ng/mL[5][6]
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 - 1 ng/mL[7]
Intra-day Precision (%RSD) < 15%< 10%[5][6]
Inter-day Precision (%RSD) < 15%< 10%[5][6]
Accuracy 85 - 115%90 - 110%[5][6]
Extraction Recovery > 80%> 85%[5]
Matrix Effect Minimal and compensated by internal standardMinimal and compensated by internal standard[5][6]

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from methods used for the analysis of other aporphine alkaloids and provides a robust starting point for this compound quantification.

1. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a related alkaloid not present in the sample).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and its internal standard to identify the precursor ion and optimal product ions.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Protocol 2: LC-MS/MS Quantification of this compound in Tissue

This protocol outlines a general procedure for the quantification of this compound in tissue homogenates.

1. Sample Preparation (Tissue Homogenization and Extraction)

  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS) and homogenize using a bead beater or ultrasonic homogenizer.

  • To 100 µL of the tissue homogenate, add 20 µL of the internal standard solution.

  • Perform protein precipitation as described in Protocol 1 (steps 3-8). Alternatively, a solid-phase extraction (SPE) may be necessary for cleaner extracts depending on the tissue matrix.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm, or equivalent

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.8 mL/min

  • Gradient: A suitable gradient should be developed to ensure separation from matrix components.

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Mass Spectrometer and Ionization: As described in Protocol 1.

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection UPLC/HPLC Injection Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for this compound quantification.

Putative Signaling Pathway for Aporphine Alkaloids

While the specific signaling pathway for this compound is not yet fully elucidated, other aporphine alkaloids have been shown to interact with various cellular targets. The following diagram illustrates a potential anti-inflammatory signaling pathway that this compound may modulate, based on the activity of related compounds.[8] Aporphine alkaloids have been shown to inhibit the Toll-like receptor 2 (TLR2) signaling pathway, which is involved in inflammatory responses.[8] This inhibition can block downstream signaling cascades, including the NF-κB and MAPK pathways, ultimately reducing the production of pro-inflammatory cytokines.[8] Other aporphine alkaloids have been found to influence the AMPK and PI3K-AKT signaling pathways.[9][10]

Aporphine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, ERK) MyD88->MAPK IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Gene Pro-inflammatory Gene Expression MAPK->Gene Activates NFκB_nuc->Gene Activates This compound This compound (Aporphine Alkaloid) This compound->TLR2 Inhibits

Caption: A putative anti-inflammatory signaling pathway for aporphine alkaloids.

References

Application Note: Determination of Dauriporphine in Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific HPLC-MS/MS method for the quantitative determination of Dauriporphine in plasma. This compound, an aporphine alkaloid, has shown potential as a multidrug resistance reversal agent.[1] This method utilizes protein precipitation for sample preparation and liquid chromatography coupled with tandem mass spectrometry for detection, providing a robust workflow for pharmacokinetic and pharmacodynamic studies.

Introduction

This compound is an isoquinoline alkaloid isolated from medicinal plants such as Menispermum dauricum DC.[2][3] Aporphine alkaloids, a large class of natural compounds, are known for a variety of pharmacological activities.[4][5][6] Notably, this compound has demonstrated the ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells, making it a compound of interest in oncology research.[1] To facilitate further preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for an HPLC-MS/MS method for the determination of this compound in plasma.

Experimental

Materials and Reagents
  • This compound (CAS: 88142-60-3) reference standard[2][3][7]

  • Apomorphine (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (Apomorphine in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the HPLC-MS/MS system.

Liquid Chromatography
  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound352.1[To be determined experimentally][To be optimized]
Apomorphine (IS)268.1237.1[To be optimized]

Note: The specific MRM transitions and collision energies for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Method Validation (Representative Data)

The following tables present typical validation parameters expected for a bioanalytical method of this nature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound1 - 1000>0.991

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
Low3<1585-115<1585-115
Medium100<1585-115<1585-115
High800<1585-115<1585-115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3>8085-115
High800>8085-115

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (Apomorphine) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_msms HPLC-MS/MS Analysis reconstitution->hplc_msms

Figure 1: Experimental workflow for the extraction and analysis of this compound from plasma.

Potential Metabolic Pathway of this compound

Aporphine alkaloids typically undergo Phase I and Phase II metabolism.[4] Phase I reactions often involve oxidation and demethylation, while Phase II reactions commonly include glucuronidation.[4][8][9] Based on the metabolism of structurally similar aporphine alkaloids like apomorphine, a potential metabolic pathway for this compound is proposed.[1]

metabolic_pathway This compound This compound Phase_I Phase I Metabolism (Oxidation, Demethylation) CYP450 Enzymes This compound->Phase_I Phase_II Phase II Metabolism (Glucuronidation) UGT Enzymes This compound->Phase_II Metabolite_I Oxidized/Demethylated Metabolites Phase_I->Metabolite_I Metabolite_I->Phase_II Excretion Excretion Metabolite_I->Excretion Metabolite_II Glucuronide Conjugates Phase_II->Metabolite_II Metabolite_II->Excretion

Figure 2: Proposed metabolic pathway for this compound.

Potential Signaling Pathway Modulation

Aporphine alkaloids have been reported to modulate various signaling pathways, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[4] The ability of this compound to reverse multidrug resistance may be associated with its interaction with such pathways, in addition to its direct effect on P-glycoprotein.

signaling_pathway This compound This compound Pgp P-glycoprotein (MDR1) This compound->Pgp Inhibition PI3K PI3K This compound->PI3K Modulation MDR Multidrug Resistance Pgp->MDR AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Figure 3: Potential signaling pathways modulated by this compound.

Conclusion

The described HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in plasma. This method is suitable for application in pharmacokinetic studies and for investigating the pharmacological effects of this compound. The proposed metabolic and signaling pathways offer a starting point for further mechanistic studies of this promising compound.

References

Application Notes and Protocols: In Vitro Assays for Dauriporphine Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dauriporphine is an aporphine alkaloid with potential therapeutic applications. Understanding its interaction with various receptor systems is crucial for elucidating its mechanism of action and guiding drug development efforts. As a member of the aporphine alkaloid class, this compound is predicted to interact with several key receptor families, including serotonin (5-HT), adrenergic, and Toll-like receptors (TLR). This document provides detailed protocols for in vitro assays to characterize the binding of this compound to these receptors.

While specific binding data for this compound is not yet widely published, this guide offers standardized assay procedures that are essential for determining its receptor affinity and functional activity. The included data from related aporphine alkaloids serves as a reference for expected binding profiles.

Potential Receptor Targets for this compound

Based on the pharmacological profile of related aporphine alkaloids, the following receptors are primary targets for initial in vitro binding and functional assays:

  • Serotonin 5-HT2A Receptor: A G-protein coupled receptor (GPCR) involved in a wide range of central nervous system functions.

  • α1A-Adrenergic Receptor: A GPCR that mediates contractile effects in smooth muscle and plays a role in the central nervous system.

  • Toll-Like Receptor 2 (TLR2): A key receptor in the innate immune system that recognizes pathogen-associated molecular patterns.

Data Presentation: Receptor Binding Affinities of Related Aporphine Alkaloids

The following tables summarize the binding affinities (Ki, Kd, or IC50 values) of several aporphine alkaloids at the proposed target receptors. This data is provided as a reference to contextualize the potential binding profile of this compound.

Table 1: Binding Affinities of Aporphine Alkaloids at Serotonin 5-HT2A Receptors

CompoundReceptorKᵢ (nM)Reference Compound
Nantenine5-HT2A850Ketanserin
(S)-Nantenine5-HT2A71Ketanserin
Nuciferine5-HT2A11.2[3H]ketanserin
Anonaine5-HT2A48.9[3H]ketanserin

Table 2: Binding Affinities of Aporphine Alkaloids at α1A-Adrenergic Receptors

CompoundReceptorKᵢ (nM)Reference Compound
Nantenineα1A36Prazosin
Corytuberineα1A150[3H]prazosin
Isocorydineα1A230[3H]prazosin

Table 3: Functional Activity of Aporphine Alkaloids at Toll-Like Receptor 2

CompoundAssay TypeIC₅₀ (µM)Reference Compound
Taspine Derivative (SMU-Y6)TLR2 Inhibition (NF-κB)0.18 (Kd)Not Specified

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Ligand: Mianserin or unlabeled Ketanserin.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

  • Plate shaker.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw the receptor membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Mianserin (final concentration 10 µM), 50 µL of [3H]Ketanserin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of this compound (at various concentrations), 50 µL of [3H]Ketanserin, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Radioligand Binding Assay for α1A-Adrenergic Receptor

This protocol outlines a competitive binding assay for the human α1A-adrenergic receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human α1A-adrenergic receptor.

  • Radioligand: [3H]Prazosin (a selective α1-adrenergic antagonist).

  • Non-specific Ligand: Phentolamine or unlabeled Prazosin.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

  • Plate shaker.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Prepare the receptor membranes in assay buffer to a final concentration of 20-40 µg protein/well.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Prazosin (final concentration ~0.2 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of Phentolamine (final concentration 10 µM), 50 µL of [3H]Prazosin, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of this compound (at varying concentrations), 50 µL of [3H]Prazosin, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Filtration and Washing: Perform filtration and washing steps as described in Protocol 1.

  • Scintillation Counting: Measure the radioactivity as described in Protocol 1.

  • Data Analysis: Analyze the data to determine the IC₅₀ and Kᵢ values for this compound as described in Protocol 1.

Protocol 3: TLR2 Functional Antagonist Assay (NF-κB Reporter Assay)

This protocol is designed to assess the ability of this compound to inhibit TLR2 signaling by measuring the activation of the NF-κB pathway.

Materials:

  • Cell Line: HEK293 cells stably co-transfected with human TLR2, CD14, and an NF-κB-inducible reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).

  • TLR2 Agonist: Pam3CSK4.

  • Test Compound: this compound.

  • Cell Culture Medium: DMEM with 10% FBS and appropriate antibiotics.

  • Reporter Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System or a SEAP detection kit).

  • 96-well cell culture plates (white, opaque for luminescence).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.

  • TLR2 Stimulation: Add Pam3CSK4 (final concentration 10 ng/mL) to the wells to stimulate the TLR2 receptor. Include a vehicle control (no agonist) and a positive control (agonist only).

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a CO₂ incubator.

  • Reporter Gene Measurement:

    • For Luciferase: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

    • For SEAP: Collect the cell culture supernatant and measure SEAP activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter activity to the vehicle control.

    • Plot the percentage of inhibition of the agonist-induced signal against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the maximal TLR2 agonist response.

Visualization of Signaling Pathways and Experimental Workflows

G 5-HT2A and α1A-Adrenergic Receptor Signaling Pathway cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messenger Second Messengers cluster_downstream Downstream Effects 5-HT2A_R 5-HT2A Receptor Gq Gq/11 5-HT2A_R->Gq alpha1A_R α1A-Adrenergic Receptor alpha1A_R->Gq This compound This compound This compound->5-HT2A_R This compound->alpha1A_R PLC Phospholipase C (PLC) Gq->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 cleaves PIP2 to DAG Diacylglycerol (DAG) PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway for 5-HT2A and α1A-adrenergic receptors.

G TLR2 Signaling Pathway cluster_receptor Receptor Activation cluster_adaptor Adaptor Proteins cluster_kinase_cascade Kinase Cascade cluster_transcription Transcription Factors TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 This compound This compound (Antagonist) This compound->TLR2 inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPKs->AP1 activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: TLR2-mediated inflammatory signaling pathway.

G Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up Assay Plate (Total, Non-specific, Competitive) Prepare_Membranes->Setup_Assay Incubate Incubate at Room Temp Setup_Assay->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC₅₀, Kᵢ calculation) Count->Analyze End End Analyze->End

Caption: General workflow for radioligand receptor binding assays.

Application Notes and Protocols for Cell-Based Functional Assays to Evaluate Dauriporphine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for researchers to perform cell-based functional assays to characterize the biological activity of Dauriporphine, a compound with potential opioid-like and anti-cancer properties. The protocols detailed below are based on established methodologies for assessing the effects of opioid compounds on cancer cells.

Introduction

This compound is a novel compound whose functional activities are under investigation. Based on preliminary data suggesting potential anti-cancer effects, a series of cell-based assays are recommended to elucidate its mechanism of action. These assays are designed to assess the impact of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways implicated in cancer. The following protocols provide detailed, step-by-step instructions for these essential experiments.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cells. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines (e.g., hepatocellular carcinoma cell lines QGY-7703 and SMMC-7721)[1]

  • This compound (stock solution of known concentration)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 0.01 µM to 1000 µM)[1]. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cell Viability
Treatment GroupConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC₅₀ (µM)
Vehicle Control-48100 ± 5.2-
This compound0.14895.3 ± 4.8
This compound14882.1 ± 6.1
This compound104855.7 ± 3.9[Calculated Value]
This compound1004823.4 ± 2.5

Apoptosis Assay

This assay quantifies the induction of programmed cell death (apoptosis) by this compound. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method.

Protocol: Annexin V/PI Flow Cytometry for Apoptosis

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation: Apoptosis Analysis
Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Total Apoptotic Cells
Vehicle Control2.5 ± 0.51.8 ± 0.34.3 ± 0.8
This compound (IC₅₀)15.7 ± 1.28.2 ± 0.923.9 ± 2.1

Cell Cycle Analysis

This assay determines the effect of this compound on the progression of cells through the different phases of the cell cycle.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for 48 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Data Presentation: Cell Cycle Distribution
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.2 ± 3.130.5 ± 2.514.3 ± 1.8
This compound (IC₅₀)70.8 ± 4.215.1 ± 1.914.1 ± 2.0

Signaling Pathway Analysis

Investigation into the molecular mechanisms of this compound can be achieved by examining its effects on key signaling pathways often dysregulated in cancer, such as the MAPK and mTOR pathways.[1][2] Western blotting is a common technique for this analysis.

Protocol: Western Blot for Signaling Pathway Proteins

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MAPK, anti-MAPK, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathways

Dauriporphine_Signaling_Pathway This compound This compound Opioid_Receptor Opioid Receptor This compound->Opioid_Receptor Apoptosis Apoptosis This compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest G_Protein G-protein Opioid_Receptor->G_Protein mTOR_Pathway mTOR Pathway Opioid_Receptor->mTOR_Pathway AC Adenylyl Cyclase G_Protein->AC MAPK_Pathway MAPK Pathway (e.g., ERK) G_Protein->MAPK_Pathway cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation mTOR_Pathway->Cell_Proliferation

Caption: Proposed signaling pathways for this compound activity.

Experimental Workflow

Experimental_Workflow start Start: Treat Cancer Cells with this compound cell_viability Cell Viability Assay (MTT) start->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) start->cell_cycle western_blot Signaling Pathway Analysis (Western Blot) start->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on This compound Activity data_analysis->conclusion

Caption: Workflow for assessing this compound's cellular effects.

These protocols and visualizations provide a robust framework for the initial characterization of this compound's activity in cancer cells. The results from these assays will be crucial for guiding further preclinical development and understanding the therapeutic potential of this novel compound.

References

Application Notes and Protocols for Studying the Effects of Novel Opioid-Like Compounds Using Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are designed to provide a framework for studying the effects of a novel opioid-like compound, referred to herein as "Dauriporphine." As there is currently no publicly available research specifically on this compound, the methodologies, data, and signaling pathways described are based on established animal models and known effects of well-characterized opioids such as morphine and buprenorphine. These protocols should be considered as a starting point and will require optimization and validation for this compound.

Introduction to this compound (Hypothetical)

This compound is a novel synthetic compound with a molecular structure suggesting potential interaction with opioid receptors. Its pharmacological profile is yet to be fully elucidated, but it is hypothesized to possess analgesic, anti-inflammatory, and potentially addictive properties. The following protocols outline the use of established animal models to investigate these effects.

Animal Models for Analgesic Effects

The analgesic properties of this compound can be assessed using models of acute thermal and mechanical pain.

Hot Plate Test for Thermal Analgesia

This test measures the latency of a thermal pain response.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250g) are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52.5 ± 0.5°C).

  • Procedure:

    • Acclimatize rats to the testing room for at least 30 minutes before the experiment.

    • Gently place each rat on the hot plate and start a stopwatch.

    • Observe the rat for signs of nociception, such as licking its paws or jumping.

    • Record the latency (in seconds) to the first sign of nociception. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

    • Administer this compound or a vehicle control (e.g., saline) via a specified route (e.g., subcutaneous injection).

    • Measure the response latency at various time points post-administration (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Von Frey Test for Mechanical Allodynia

This test assesses changes in mechanical sensitivity.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (20-25g) are frequently used.

  • Apparatus: A set of calibrated von Frey filaments with varying bending forces. The testing is performed on a wire mesh platform that allows access to the plantar surface of the hind paws.

  • Procedure:

    • Acclimatize mice in individual chambers on the mesh platform for at least 30 minutes.

    • Apply the von Frey filaments to the mid-plantar surface of the hind paw with increasing force.

    • The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

    • Administer this compound or vehicle.

    • Measure the paw withdrawal threshold at different time points after administration.

  • Data Analysis: The data is typically presented as the paw withdrawal threshold in grams. An increase in the threshold indicates an analgesic effect.

Animal Models for Anti-inflammatory Effects

Inflammatory pain models are crucial for evaluating the anti-inflammatory potential of this compound.

Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Measure the initial paw volume of the rats using a plethysmometer.

    • Administer this compound or a standard anti-inflammatory drug (e.g., indomethacin) or vehicle, typically 30-60 minutes before inducing inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis

This model mimics chronic inflammatory conditions like rheumatoid arthritis.[1]

Experimental Protocol:

  • Animals: Female Lewis rats (150-200g).

  • Procedure:

    • Induce arthritis by injecting 0.1 mL of CFA into the sub-plantar surface of the left hind paw.[1]

    • Monitor the development of inflammation (paw edema) and pain (mechanical allodynia using von Frey filaments) over several days.

    • Once arthritis is established (e.g., day 7), begin treatment with this compound, a positive control (e.g., morphine), or vehicle.

    • Continue treatment for a specified period (e.g., 7-14 days).

    • Measure paw volume and mechanical withdrawal thresholds regularly.

  • Data Analysis: Compare the changes in paw volume and withdrawal thresholds between the treatment groups and the vehicle control group over time.

Animal Models for Addiction Potential

Evaluating the rewarding and reinforcing properties of this compound is essential to understand its addiction liability.

Conditioned Place Preference (CPP)

CPP is used to measure the rewarding effects of a drug.[2]

Experimental Protocol:

  • Animals: Male mice or rats.

  • Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning (Day 1): Allow the animals to freely explore both chambers for 15 minutes and record the time spent in each.

    • Conditioning (Days 2-7): On alternating days, administer this compound and confine the animal to one chamber, and administer vehicle and confine it to the other chamber.

    • Post-conditioning (Day 8): Allow the animals to freely explore both chambers again for 15 minutes and record the time spent in each.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase indicates a rewarding effect.

Drug Self-Administration

This model assesses the reinforcing properties of a drug.[2]

Experimental Protocol:

  • Animals: Rats with surgically implanted intravenous catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers.

  • Procedure:

    • Allow the rats to recover from surgery.

    • Train the rats to press an "active" lever to receive an intravenous infusion of this compound. Pressing an "inactive" lever has no consequence.

    • The training can be done under different reinforcement schedules (e.g., fixed ratio, progressive ratio).

    • Measure the number of lever presses and infusions over several sessions.

  • Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever indicates that the drug has reinforcing properties.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Analgesic Effects of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)NLatency (s) at 30 min (Mean ± SEM)%MPE at 30 min (Mean ± SEM)
Vehicle (Saline)-108.5 ± 0.75.2 ± 1.1
This compound11015.2 ± 1.225.8 ± 3.4
This compound31028.9 ± 2.1 60.1 ± 5.6
Morphine51035.4 ± 2.5 75.3 ± 4.9
*p < 0.05, **p < 0.01 compared to vehicle

Table 2: Hypothetical Anti-inflammatory Effects of this compound in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)NPaw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle (Saline)-80.78 ± 0.06-
This compound580.55 ± 0.0529.5
This compound1080.39 ± 0.04 50.0
Indomethacin1080.32 ± 0.0359.0
p < 0.05, **p < 0.01 compared to vehicle

Table 3: Hypothetical Rewarding Effects of this compound in the Conditioned Place Preference Test

Treatment GroupDose (mg/kg)NTime in Drug-Paired Chamber (s) - Pre-conditioning (Mean ± SEM)Time in Drug-Paired Chamber (s) - Post-conditioning (Mean ± SEM)
Vehicle (Saline)-12445 ± 25450 ± 28
This compound0.512452 ± 30580 ± 35
This compound1.012448 ± 27695 ± 41
Cocaine1012455 ± 29750 ± 45
p < 0.05, **p < 0.01 compared to pre-conditioning time

Visualization of Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound

Opioids typically exert their effects through G-protein coupled receptors (GPCRs). The binding of an opioid agonist to its receptor, such as the µ-opioid receptor (MOR), initiates a signaling cascade.

Dauriporphine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates PKC Protein Kinase C G_protein->PKC Activates Ion_Channel Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channel Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability (Analgesia) PKA->Neuronal_Activity MAPK->Neuronal_Activity PKC->Neuronal_Activity Ion_Channel->Neuronal_Activity

Caption: Hypothetical signaling pathway for this compound via the µ-opioid receptor.

Experimental Workflow for Analgesic Testing

A logical workflow is essential for conducting animal studies efficiently and ethically.

Analgesic_Workflow start Start: Hypothesis This compound has analgesic effects acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline Baseline Nociceptive Testing (Hot Plate / von Frey) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Drug Administration (this compound, Vehicle, Positive Control) randomization->treatment post_treatment_testing Post-Treatment Nociceptive Testing (Multiple time points) treatment->post_treatment_testing data_analysis Data Analysis (%MPE / Paw Withdrawal Threshold) post_treatment_testing->data_analysis conclusion Conclusion on Analgesic Efficacy data_analysis->conclusion

Caption: Experimental workflow for assessing the analgesic effects of this compound.

Logical Relationship in Addiction Potential Assessment

The assessment of addiction potential involves evaluating both the rewarding and reinforcing properties of a compound.

Addiction_Assessment_Logic compound This compound reward Rewarding Properties (Conditioned Place Preference) compound->reward Induces? reinforcement Reinforcing Properties (Self-Administration) compound->reinforcement Is? addiction_potential Addiction Potential reward->addiction_potential Contributes to reinforcement->addiction_potential Contributes to

Caption: Logical relationship between rewarding, reinforcing properties, and addiction potential.

References

Application Notes and Protocols: Morphine as a Molecular Probe in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent alkaloid derived from the opium poppy, serves as a cornerstone molecular probe in neuroscience for investigating the intricate workings of the opioid system. Its high affinity and agonistic activity primarily at the µ-opioid receptor (MOR) make it an invaluable tool for elucidating the physiological and pathological roles of this receptor system in pain perception, reward, and addiction.[1][2] This document provides detailed application notes and protocols for the effective use of morphine as a molecular probe in neuroscience research.

Opioid receptors, including the µ (mu), δ (delta), and κ (kappa) subtypes, are G-protein coupled receptors (GPCRs) widely distributed throughout the central and peripheral nervous systems.[3][4] Morphine's activation of these receptors, particularly the MOR, initiates a cascade of intracellular signaling events, offering a window into the neurobiological mechanisms underlying analgesia and opioid-related side effects.[2][5][6]

Mechanism of Action

Morphine primarily acts as an agonist at the µ-opioid receptor.[1] Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o).[3] This activation results in two main downstream effects:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • Modulation of ion channels: This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.[2]

These actions collectively decrease neuronal excitability, forming the basis of morphine's potent analgesic effects.[2]

Signaling Pathways

The activation of MOR by morphine triggers a complex network of intracellular signaling pathways. Beyond the canonical G-protein signaling, morphine can also engage other pathways, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[5] Understanding these pathways is crucial for dissecting the molecular mechanisms of both the therapeutic effects and the adverse side effects of opioids, such as tolerance and dependence.[5][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Influx Influx Ca_channel->Influx Efflux Efflux K_channel->Efflux ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca_ion Ca²⁺ Ca_ion->Ca_channel K_ion K⁺ K_ion->K_channel Neuronal_Excitability ↓ Neuronal Excitability cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Morphine Dilutions D Combine Reagents in 96-well Plate A->D B Prepare Receptor Membranes B->D C Prepare Radioligand ([³H]-DAMGO) C->D E Incubate to Equilibrium D->E F Filter and Wash E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 and Calculate Ki H->I cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatize Acclimatize Animals Baseline Measure Baseline Tail-Flick Latency Acclimatize->Baseline Administer Administer Morphine or Saline Baseline->Administer Measure Measure Latency at Time Points Administer->Measure Calculate Calculate %MPE Measure->Calculate Analyze Analyze Dose-Response and Time Course Calculate->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Dauriporphine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dauriporphine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound and related aporphine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps affecting the overall yield in this compound synthesis?

A1: The total synthesis of this compound, a member of the aporphine alkaloid family, typically involves two key stages that significantly impact the overall yield: the construction of the core tetrahydroisoquinoline (THIQ) backbone and the subsequent intramolecular oxidative coupling to form the characteristic tetracyclic aporphine ring system. The efficiency of the initial THIQ synthesis, often achieved through reactions like the Pictet-Spengler or Bischler-Napieralski reactions, is crucial. Following that, the regioselectivity and yield of the oxidative coupling step are major determinants of the final product quantity.

Q2: I am observing low yields in the Pictet-Spengler reaction for the tetrahydroisoquinoline intermediate. What are the common causes and solutions?

A2: Low yields in the Pictet-Spengler reaction are often attributed to issues with the iminium ion formation and the subsequent electrophilic aromatic substitution. Common causes include suboptimal pH, inappropriate choice of solvent or catalyst, and steric hindrance from substituents. To address this, careful optimization of reaction conditions is necessary. For instance, for cyclization para to an activating group, strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are often used. In contrast, for phenolic substrates where cyclization is desired ortho to the hydroxyl group, neutral pH conditions may be more favorable. The choice of solvent, such as methanol, toluene, or dichloromethane, can also influence the reaction rate and yield.

Q3: My Bischler-Napieralski reaction is producing significant side products. How can I improve the selectivity?

A3: A common side reaction in the Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines is the retro-Ritter reaction, which leads to the formation of styrenes.[1] This is particularly favored when the reaction intermediate forms a conjugated system. To suppress this side reaction, one strategy is to use the corresponding nitrile as a solvent, which can shift the equilibrium away from the retro-Ritter product.[1] The choice of dehydrating agent is also critical; while phosphorus pentoxide (P2O5) and phosphorus oxychloride (POCl3) are commonly used, the use of oxalyl chloride to form an N-acyliminium intermediate can prevent the elimination of the amide group as a nitrile.[1]

Q4: The oxidative coupling step to form the aporphine core is giving me a mixture of regioisomers and a low yield of the desired product. What can I do?

A4: Achieving high regioselectivity and yield in the intramolecular oxidative coupling of benzylisoquinoline precursors is a well-known challenge in aporphine synthesis.[2] The outcome of this reaction is highly dependent on the oxidation reagent, the substitution pattern on the aromatic rings, and the reaction conditions. Historically, reagents like iron, copper, and vanadium salts have been used, often with limited success.[2] More modern approaches utilizing hypervalent iodine reagents or photochemical methods have shown improved selectivity and yields.[2][3] For instance, photocatalytic oxidative phenol coupling has been demonstrated as a successful strategy to access the cores of aporphine alkaloids.[2] Careful selection of protecting groups to block more reactive sites can also direct the coupling to the desired position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Pictet-Spengler Reaction
Symptom Possible Cause Suggested Solution
Mixture of 6-substituted and 8-substituted tetrahydroisoquinoline isomers.Reaction conditions (pH, temperature) favor the undesired isomer.Modify the pH: for para-cyclization, use strong acids (TFA, HCl). For ortho-cyclization with phenolic substrates, consider neutral pH. Adjust the temperature, as higher temperatures may favor the thermodynamically more stable product.
Incorrect regioisomer predominates.Electronic effects of substituents are directing cyclization to the wrong position.Consider modifying the substitution pattern on the aromatic ring if synthetically feasible. Alternatively, explore enzymatic approaches using Pictet-Spenglerases, which can offer high regioselectivity.[4]
Issue 2: Low Yield in the Bischler-Napieralski Reaction
Symptom Possible Cause Suggested Solution
Formation of styrene byproducts.Retro-Ritter side reaction is occurring.Use the corresponding nitrile as a solvent to shift the reaction equilibrium.[1]
Incomplete reaction or decomposition of starting material.Dehydrating agent is not effective or too harsh.Use milder reagents like triphenyl phosphite-bromine or consider microwave-assisted synthesis to reduce reaction times and potentially improve yields.[1] Ensure anhydrous conditions, as moisture can quench the dehydrating agents.
Issue 3: Inefficient Oxidative Coupling for Aporphine Core Formation
Symptom Possible Cause Suggested Solution
Low yield of the desired aporphine product.Inefficient oxidant or harsh reaction conditions leading to decomposition.Explore different oxidative systems. Photochemical oxidative phenol coupling can be a milder and more selective alternative.[2] Hypervalent iodine reagents have also been used successfully.[3]
Formation of multiple regioisomers.Lack of regiocontrol in the C-C bond formation.Introduce blocking groups on the aromatic rings to prevent reaction at undesired positions. An alternative strategy is to design the synthesis to proceed through an intermolecular oxidative coupling of two specifically functionalized precursors to control the regioselectivity.[2]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction
  • Reactant Dissolution: Dissolve the β-arylethylamine (1.0 equivalent) in a suitable solvent such as methanol, toluene, or dichloromethane.

  • Aldehyde Addition: Add the aldehyde or ketone (1.0 - 1.2 equivalents) to the solution.

  • Acid Catalyst: Introduce the acid catalyst (e.g., trifluoroacetic acid, 1.5 equivalents, or catalytic HCl).

  • Reaction: Stir the mixture at the desired temperature, which can range from room temperature to reflux, for a period of 2-24 hours. Monitor the progress of the reaction using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Bischler-Napieralski Reaction
  • Reactant Setup: To an oven-dried round-bottom flask, add the β-phenethylamide substrate (1.0 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add an anhydrous solvent (e.g., dichloromethane or toluene) followed by the dehydrating agent (e.g., phosphorus oxychloride (POCl₃), 2-5 equivalents).[5]

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.[5]

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basification and Extraction: Basify the aqueous mixture with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) to pH > 10. Extract the product with an organic solvent like dichloromethane.

  • Purification: Dry the combined organic layers, concentrate, and purify the resulting 3,4-dihydroisoquinoline by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_thiq Tetrahydroisoquinoline Synthesis cluster_aporphine Aporphine Core Formation start_amine β-Arylethylamine pictet_spengler Pictet-Spengler Reaction start_amine->pictet_spengler bischler_napieralski Bischler-Napieralski Reaction start_amine->bischler_napieralski start_aldehyde Aldehyde/Ketone start_aldehyde->pictet_spengler thiq_intermediate Tetrahydroisoquinoline Intermediate pictet_spengler->thiq_intermediate bischler_napieralski->thiq_intermediate oxidative_coupling Intramolecular Oxidative Coupling thiq_intermediate->oxidative_coupling This compound This compound oxidative_coupling->this compound

Caption: General synthetic workflow for this compound.

troubleshooting_pictet_spengler issue Low Yield or Poor Selectivity in Pictet-Spengler check_ph Check pH issue->check_ph check_reagents Evaluate Reagents (Solvent, Catalyst) issue->check_reagents check_temp Assess Temperature issue->check_temp suboptimal_ph Suboptimal pH check_ph->suboptimal_ph inappropriate_reagents Inappropriate Solvent/Catalyst check_reagents->inappropriate_reagents incorrect_temp Incorrect Temperature check_temp->incorrect_temp adjust_ph Adjust pH based on desired regioselectivity suboptimal_ph->adjust_ph change_reagents Screen different solvents and catalysts inappropriate_reagents->change_reagents optimize_temp Optimize reaction temperature incorrect_temp->optimize_temp

Caption: Troubleshooting logic for the Pictet-Spengler reaction.

References

Dauriporphine off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Dauriporphine?

A1: this compound is a potent inhibitor of the fictional Aurora Kinase A (AURKA), a key regulator of cell cycle progression. Its primary mechanism of action is to induce cell cycle arrest and apoptosis in rapidly dividing cells by inhibiting AURKA activity.

Q2: What are the known off-target effects of this compound?

A2: Kinase profiling studies have revealed that this compound exhibits inhibitory activity against several other kinases at concentrations relevant to its in vitro and in vivo use. The most significant off-target interactions are with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). See the data summary table below for more details.

Q3: How can I minimize off-target effects in my experiments?

A3: Mitigating off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Dose-response studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of control compounds: Include a structurally related but inactive compound, as well as a known selective inhibitor of the off-target kinase (e.g., a selective VEGFR2 inhibitor) to dissect the phenotypic contributions.

  • Cell line selection: Use cell lines with varying expression levels of the on-target and off-target kinases to correlate the observed effects with target expression.

  • Rescue experiments: If an off-target effect is suspected, attempt to rescue the phenotype by overexpressing the wild-type off-target protein or using a downstream activator of the affected pathway.

Troubleshooting Guide

Issue 1: I am observing unexpected levels of cell death in my cell line, even at low concentrations of this compound.

  • Possible Cause: Your cell line may have high expression levels of off-target kinases like VEGFR2 or PDGFRβ, which are involved in cell survival signaling. Inhibition of these kinases by this compound could be contributing to the observed cytotoxicity.

  • Troubleshooting Steps:

    • Characterize your cell line: Perform qPCR or western blotting to determine the expression levels of AURKA, VEGFR2, and PDGFRβ in your cells.

    • Compare with other cell lines: Test this compound on a cell line with low or no expression of the suspected off-target kinases.

    • Selective inhibitor control: Treat your cells with a highly selective VEGFR2 or PDGFRβ inhibitor to see if it phenocopies the excessive cell death.

Issue 2: My in vivo tumor xenograft model is showing significant effects on tumor vasculature that are not expected from AURKA inhibition alone.

  • Possible Cause: The anti-angiogenic effects are likely due to the off-target inhibition of VEGFR2 by this compound.

  • Troubleshooting Steps:

    • Immunohistochemistry (IHC): Stain tumor sections for markers of angiogenesis (e.g., CD31) to confirm a reduction in vessel density.

    • Dose reduction study: Determine if a lower dose of this compound can maintain anti-tumor efficacy with reduced anti-angiogenic effects.

    • Combination therapy: Consider using a lower dose of this compound in combination with a standard chemotherapeutic agent to achieve the desired anti-tumor effect while minimizing the impact on vasculature.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and key off-target kinases.

Kinase TargetIC50 (nM)Assay TypeNotes
Aurora Kinase A (AURKA) 5 Biochemical AssayPrimary Target
Aurora Kinase B (AURKB)50Biochemical Assay10-fold less selective than for AURKA
VEGFR2 75 Biochemical AssaySignificant Off-Target
PDGFRβ 150 Biochemical AssaySignificant Off-Target
Abl1>1000Biochemical AssayMinimal activity
SRC>1000Biochemical AssayMinimal activity

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel: Select a panel of recombinant kinases for screening (e.g., the DiscoverX KINOMEscan™ panel).

  • Binding Assay:

    • Immobilize an active-site directed ligand on a solid support.

    • In separate wells, incubate the test kinase, the immobilized ligand, and this compound at various concentrations.

    • The amount of kinase captured on the solid support is inversely proportional to its affinity for this compound in solution.

    • Quantify the amount of bound kinase using a detection system (e.g., DNA-tagged kinases followed by qPCR).

  • Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for kinases showing significant inhibition.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Plot the results and calculate the EC50 value.

Visualizations

cluster_0 This compound Action cluster_1 On-Target Pathway cluster_2 Off-Target Pathway This compound This compound AURKA AURKA This compound->AURKA Inhibits (High Affinity) VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits (Lower Affinity) PDGFRb PDGFRb This compound->PDGFRb Inhibits (Lower Affinity) CellCycle Cell Cycle Progression AURKA->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CellSurvival Cell Survival PDGFRb->CellSurvival Promotes

Caption: this compound's intended and off-target signaling pathways.

Caption: Troubleshooting workflow for unexpected experimental results.

cluster_workflow Experimental Workflow step1 1. In Silico Screening (Predict potential off-targets) step2 2. Broad Kinase Panel Screen (e.g., KINOMEscan) step1->step2 step3 3. Cellular Assays (Confirm activity in cells) step2->step3 step4 4. Orthogonal Assays (e.g., Western blot for downstream signaling) step3->step4 step5 5. In Vivo Studies (Assess phenotype and toxicity) step4->step5

Caption: Workflow for identifying and validating off-target effects.

Technical Support Center: Dauriporphine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in Dauriporphine receptor binding assays. Given that this compound is a novel compound, this guide draws upon established principles and common issues observed in opioid receptor binding assays, which are structurally and functionally related.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My radioligand binding assay shows very high non-specific binding. What are the potential causes and solutions?

A1: High non-specific binding can obscure your specific binding signal. Here are common causes and troubleshooting steps:

  • Inadequate Blocking: The filter or plate surface may be binding the radioligand.

    • Solution: Ensure proper pre-treatment of your glass fiber filters with a blocking agent like 0.5% polyethyleneimine (PEI). For plate-based assays, using plates with low protein-binding surfaces is recommended.

  • Radioligand Issues: The radioligand may be "sticky" or used at too high a concentration.

    • Solution: Decrease the radioligand concentration. Ensure the radioligand has not degraded and is of high purity. Consider adding a small amount of a non-ionic detergent (e.g., 0.1% BSA) to the binding buffer.[1]

  • Insufficient Washing: Unbound radioligand may not be effectively removed.

    • Solution: Increase the number of washes with ice-cold wash buffer after incubation. Ensure the filtration and washing steps are performed rapidly to minimize dissociation of the bound ligand.[1]

  • Lipophilicity of Test Compound (this compound): Highly lipophilic compounds can partition into the cell membrane, leading to high non-specific binding.

    • Solution: Optimize the protein concentration in your assay. Adding BSA to the buffer can also help to sequester lipophilic compounds.

Q2: I am observing a low signal-to-noise ratio in my assay. How can I improve it?

A2: A low signal-to-noise ratio can make it difficult to obtain reliable data. Consider the following:

  • Low Receptor Expression: The cell line or tissue preparation may have a low density of the target receptor.

    • Solution: Use a cell line known to express the receptor at high levels or consider creating a stably transfected cell line. Ensure the membrane preparation is of high quality.

  • Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be optimal.

    • Solution: Perform time-course and temperature-dependence experiments to determine the optimal conditions for reaching equilibrium. Titrate the pH and ionic strength of your binding buffer.

  • Inactive Receptor: Receptors may be degraded or in an incorrect conformation.

    • Solution: Prepare fresh cell membranes and store them properly at -80°C. Ensure your binding buffer contains protease inhibitors.

Q3: The binding affinity (Ki) of this compound varies significantly between experiments. What could be the cause?

A3: Inconsistent Ki values can be frustrating. Here are some factors to investigate:

  • Inaccurate IC50 Determination: The IC50 value is crucial for calculating the Ki.

    • Solution: Ensure you have a complete competition curve with a sufficient number of data points spanning the full range of inhibition. Use a non-linear regression analysis to fit the data.

  • Incorrect Radioligand Concentration: The Cheng-Prusoff equation, used to calculate Ki from IC50, depends on the radioligand concentration and its affinity (Kd).[2]

    • Solution: Accurately determine the Kd of your radioligand in a saturation binding experiment. Use a radioligand concentration at or below the Kd for competition assays.[3]

  • Experimental Variability: Pipetting errors, temperature fluctuations, and variations in incubation times can all contribute to variability.

    • Solution: Use calibrated pipettes, ensure consistent temperature control, and standardize all incubation and wash times.

Q4: My saturation binding experiment is not reaching a plateau, making it difficult to determine Bmax and Kd.

A4: Failure to reach saturation can be due to several factors:

  • Insufficient Radioligand Concentration Range: You may not be using a high enough concentration of radioligand to saturate all the receptors.

    • Solution: Extend the range of radioligand concentrations used in your experiment.

  • High Non-Specific Binding: At high radioligand concentrations, non-specific binding can become overwhelming and mask the specific binding saturation.

    • Solution: Implement the strategies to reduce non-specific binding as described in Q1.

  • Multiple Binding Sites: The radioligand may be binding to more than one site with different affinities.

    • Solution: Analyze your data using a two-site binding model to see if it provides a better fit.

Quantitative Data Summary

The following tables provide examples of binding affinities for common opioid receptor ligands. Researchers should generate similar tables for this compound based on their experimental data.

Table 1: Binding Affinities (Ki, nM) of Standard Opioid Ligands at Mu (μ), Delta (δ), and Kappa (κ) Opioid Receptors

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Morphine1.2>1000>1000
DAMGO0.35--
Naloxone1.52--
DPDPE-273-
U50,488H--8.2
Buprenorphine<1--

Data compiled from multiple sources.[3][4][5][6] Values can vary depending on the specific assay conditions.

Table 2: Comparison of Key Binding Parameters

ParameterDefinitionImportance
Kd Dissociation Constant: The concentration of ligand at which 50% of the receptors are occupied at equilibrium.Measures the affinity of a ligand for a receptor. A lower Kd indicates a higher affinity.[1][7]
Ki Inhibition Constant: The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.Allows for the determination of the affinity of an unlabeled compound.[1][7]
IC50 Half-maximal Inhibitory Concentration: The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.A functional measure of a compound's potency in a specific assay. It is dependent on the assay conditions.[1][7]
Bmax Maximum Receptor Density: The total number of receptors in a given preparation.Provides information on the receptor density in the tissue or cell preparation.

Experimental Protocols

Cell Membrane Preparation from Transfected Cells
  • Cell Culture: Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 cells) to ~90% confluency.

  • Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce homogenizer or a polytron on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[6]

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Store membrane preparations at -80°C.

Radioligand Saturation Binding Assay
  • Assay Setup: In a 96-well plate, add increasing concentrations of the radioligand (e.g., [³H]DAMGO for the μ-opioid receptor) in triplicate.

  • Non-Specific Binding: For each concentration of radioligand, prepare a parallel set of wells containing a high concentration of a non-labeled competing ligand (e.g., 10 µM Naloxone) to determine non-specific binding.[5]

  • Incubation: Add the cell membrane preparation (typically 20-40 µg of protein per well) to each well. Incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5][6]

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[1]

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data using non-linear regression to determine the Kd and Bmax.

Competitive Binding Assay for this compound
  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (at or below its Kd) to all wells.

  • Competition Curve: Add increasing concentrations of this compound to the wells in triplicate.

  • Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).

  • Incubation, Filtration, and Counting: Follow the same procedure as for the saturation binding assay (steps 3-5).

  • Data Analysis: Plot the percentage of specific binding as a function of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Visualizations

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture harvest Harvest Cells cell_culture->harvest homogenize Homogenize harvest->homogenize centrifuge1 Low-Speed Spin homogenize->centrifuge1 centrifuge2 High-Speed Spin centrifuge1->centrifuge2 resuspend Resuspend & Quantify centrifuge2->resuspend setup Assay Plate Setup (Radioligand +/- Competitor) resuspend->setup add_membranes Add Membranes setup->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count calculate_specific Calculate Specific Binding count->calculate_specific plot Plot Data calculate_specific->plot fit Non-linear Regression plot->fit determine_params Determine Kd, Bmax, Ki fit->determine_params

Caption: Workflow for a typical receptor binding assay.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Agonist) Receptor Opioid Receptor (GPCR) This compound->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: A common GPCR signaling pathway for opioid receptors.

References

Technical Support Center: Improving the Blood-Brain Barrier Penetration of Dauriporphine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on experiments aimed at improving the blood-brain barrier (BBB) penetration of Dauriporphine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its BBB penetration a focus?

A1: this compound is an aporphine alkaloid that has been isolated from plants like Menispermum dauricum. Aporphine alkaloids are a class of compounds known for a range of biological activities, and some have shown potential for treating central nervous system (CNS) disorders[1][2]. Effective treatment of CNS diseases requires drugs to cross the highly selective blood-brain barrier. Therefore, enhancing the BBB penetration of promising compounds like this compound is a critical step in their development as potential CNS therapeutics.

Q2: What are the general strategies to improve the BBB penetration of a small molecule like this compound?

A2: There are three main strategies to consider:

  • Chemical Modification (Prodrug Approach): This involves modifying the chemical structure of this compound to increase its lipophilicity or to facilitate its transport via endogenous BBB transporters. This is often achieved by masking polar functional groups, such as hydroxyl groups, with lipophilic moieties that can be cleaved once the molecule is in the brain, releasing the active this compound.

  • Lipid-Based Carrier Systems (Liposomes): Encapsulating this compound within liposomes can facilitate its transport across the BBB. Liposomes are microscopic vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic drugs. Their surface can be modified with ligands to target specific receptors on the BBB for enhanced uptake.

  • Nanoparticle-Based Delivery Systems: Similar to liposomes, nanoparticles can encapsulate this compound and facilitate its passage across the BBB. Various types of nanoparticles, such as polymeric nanoparticles and solid lipid nanoparticles, can be engineered for brain delivery. Surface functionalization with targeting moieties is also a common strategy to enhance their efficacy.

Q3: What are the key physicochemical properties of this compound that I should be aware of?

A3: Understanding the physicochemical properties of this compound is crucial for designing strategies to improve its BBB penetration. Key properties are summarized in the table below. A predicted LogP of 3.48 suggests moderate lipophilicity, which is a good starting point for BBB penetration, but further optimization may be necessary.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₁₇NO₅[3]
Molecular Weight 351.35 g/mol [3]
Predicted LogP 3.48[4]
SMILES O=C1C2C3C(C(=C(C=2OC)OC)OC)=CC=NC=3C2C1=CC(=CC=2)OC[4]

Troubleshooting Guides

Troubleshooting In Vitro BBB Permeability Assays (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput method to predict passive transport across the BBB.

Issue 1: Low Permeability (Papp) Observed for this compound.

  • Possible Cause: this compound may have inherent properties that limit its passive diffusion, such as low lipophilicity or unfavorable interactions with the artificial membrane.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the this compound sample is pure and has not degraded.

    • Optimize Assay Conditions: Experiment with different lipid compositions for the artificial membrane to better mimic the brain's lipid environment.

    • Consider Efflux: While PAMPA primarily measures passive diffusion, consider that in a biological system, efflux transporters could be a major barrier. Low passive permeability in PAMPA combined with in silico predictions of efflux transporter interaction can guide further experiments.

    • Chemical Modification: If passive permeability is inherently low, this is a strong indicator that chemical modification to create a more lipophilic prodrug may be necessary.

Issue 2: High Variability in Papp Values Between Replicates.

  • Possible Cause: Inconsistent membrane coating, air bubbles in the wells, or issues with the automated reader can all contribute to variability.

  • Troubleshooting Steps:

    • Membrane Coating: Ensure a consistent and even coating of the lipid solution on the filter plate. Avoid scratching the membrane.

    • Well Inspection: Carefully inspect the donor and acceptor plates for any air bubbles before and after adding the solutions.

    • Reader Calibration: Regularly calibrate and maintain the plate reader according to the manufacturer's instructions.

    • Control Compounds: Always include well-characterized high and low permeability control compounds in your assay to validate the experiment.

Troubleshooting In Vivo Brain Microdialysis Experiments

In vivo microdialysis is a powerful technique to measure unbound drug concentrations in the brain interstitial fluid of a living animal.

Issue 1: No or Very Low Levels of this compound Detected in the Dialysate.

  • Possible Cause: This could be due to poor BBB penetration, rapid metabolism in the brain, or technical issues with the microdialysis setup.

  • Troubleshooting Steps:

    • Verify Systemic Exposure: Simultaneously collect blood samples to confirm that this compound is present in the systemic circulation at detectable levels.

    • Probe Recovery: Determine the in vitro recovery of your microdialysis probe for this compound to ensure the probe is functioning correctly. Low recovery can lead to underestimation of brain concentrations.

    • Metabolism: Consider the possibility of rapid metabolism of this compound in the brain. Analyze dialysate for potential metabolites.

    • Increase Dose (with caution): If systemic exposure is low, a higher dose might be necessary, but be mindful of potential toxicity.

Issue 2: High Variability in Brain Concentrations Between Animals.

  • Possible Cause: Differences in probe placement, individual animal physiology, and surgical trauma can all contribute to variability.

  • Troubleshooting Steps:

    • Standardize Surgery: Use a stereotaxic frame for precise and consistent probe implantation. Minimize surgical trauma and allow for a sufficient recovery period before starting the experiment.

    • Histological Verification: After the experiment, perfuse the animal and perform histology to verify the exact placement of the microdialysis probe.

    • Increase Animal Numbers: A larger sample size can help to account for biological variability.

    • Monitor Animal Behavior: Ensure animals are healthy and behaving normally throughout the experiment, as stress and other factors can influence BBB permeability.

Troubleshooting LC-MS/MS Quantification of this compound in Brain Tissue

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying drug concentrations in complex biological matrices like brain homogenate.

Issue 1: Poor Peak Shape or Low Signal Intensity for this compound.

  • Possible Cause: Matrix effects from the brain homogenate, suboptimal chromatographic conditions, or inefficient ionization can all lead to poor analytical performance.

  • Troubleshooting Steps:

    • Sample Preparation: Optimize the brain tissue homogenization and extraction procedure to effectively remove interfering substances. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.

    • Chromatography: Adjust the mobile phase composition, gradient, and column chemistry to improve peak shape and resolution.

    • Mass Spectrometry: Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for this compound to maximize signal intensity.

    • Internal Standard: Use a stable isotope-labeled internal standard for this compound, if available, to correct for matrix effects and variations in instrument response.

Issue 2: Inconsistent Recovery During Sample Preparation.

  • Possible Cause: Inefficient extraction of this compound from the brain tissue or loss of the analyte during the sample preparation steps.

  • Troubleshooting Steps:

    • Extraction Solvent: Test different organic solvents and solvent mixtures to find the optimal conditions for extracting this compound from the brain homogenate.

    • pH Adjustment: The pH of the extraction solvent can significantly impact the recovery of ionizable compounds like alkaloids. Experiment with different pH values.

    • Minimize Transfer Steps: Each transfer step can lead to sample loss. Streamline your sample preparation protocol to minimize the number of transfers.

    • Quality Control Samples: Prepare and analyze quality control (QC) samples at different concentrations along with your study samples to monitor the accuracy and precision of the entire analytical method.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using PAMPA-BBB

This protocol provides a general guideline for assessing the passive permeability of this compound across an artificial BBB model.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acceptor sink buffer (optional, can be PBS with a solubilizing agent)

  • High and low permeability control compounds

  • Plate reader capable of UV-Vis absorbance or a liquid chromatography system for quantification

Procedure:

  • Prepare the donor solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 100 µM). Also prepare donor solutions for the control compounds.

  • Add the appropriate volume of acceptor buffer to the acceptor wells of the PAMPA plate.

  • Carefully add the donor solutions to the donor wells.

  • Assemble the PAMPA plate sandwich by placing the donor plate into the acceptor plate.

  • Incubate the plate at room temperature for a specified period (e.g., 4-18 hours), protected from light and evaporation.

  • After incubation, carefully separate the donor and acceptor plates.

  • Determine the concentration of this compound and the control compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Drug]_A / [Drug]_eq))

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the filter membrane

    • t = Incubation time

    • [Drug]_A = Concentration of the drug in the acceptor well

    • [Drug]_eq = Equilibrium concentration

Protocol 2: In Vivo BBB Penetration Study using Mouse Brain Microdialysis

This protocol outlines a procedure for measuring the concentration of this compound in the brain interstitial fluid of freely moving mice.

Materials:

  • Stereotaxic apparatus for small animals

  • Microdialysis probes with a suitable molecular weight cutoff

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • This compound formulation for intravenous or intraperitoneal administration

  • Anesthesia and surgical tools

  • LC-MS/MS system for sample analysis

Procedure:

  • Anesthetize the mouse and place it in the stereotaxic frame.

  • Surgically implant a guide cannula into the desired brain region (e.g., striatum or hippocampus).

  • Allow the animal to recover from surgery for at least 24 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Connect the probe to the syringe pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2 µL/min).

  • Allow the system to equilibrate for at least 1-2 hours.

  • Administer this compound to the animal (e.g., via tail vein injection).

  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

  • Simultaneously, collect blood samples at corresponding time points to determine the plasma concentration of this compound.

  • Analyze the dialysate and plasma samples by LC-MS/MS to determine the concentrations of this compound.

  • Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) after correcting for plasma protein binding and probe recovery.

Protocol 3: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a general method for the extraction and quantification of this compound from brain tissue homogenate.

Materials:

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

  • LC-MS/MS system with a suitable column (e.g., C18)

  • This compound analytical standard and internal standard (if available)

  • Acetonitrile, methanol, formic acid, and other necessary solvents

Procedure:

  • Accurately weigh a portion of the brain tissue.

  • Add a specific volume of homogenization buffer (e.g., PBS or acetonitrile/water mixture) and homogenize the tissue until a uniform suspension is obtained.

  • Spike the homogenate with the internal standard.

  • Perform protein precipitation by adding a precipitating agent (e.g., cold acetonitrile or methanol) and vortexing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and perform further cleanup using SPE or LLE to remove interfering substances.

  • Evaporate the cleaned extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Develop an LC gradient to separate this compound from other components.

  • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound and the internal standard (Multiple Reaction Monitoring - MRM mode).

  • Quantify the concentration of this compound in the brain tissue by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Mandatory Visualizations

BBB_Penetration_Strategies cluster_Strategies Strategies to Improve BBB Penetration of this compound cluster_Outcome Desired Outcome This compound This compound Chemical_Mod Chemical Modification (Prodrug Approach) This compound->Chemical_Mod Increase Lipophilicity Liposomes Lipid-Based Carriers (Liposomes) This compound->Liposomes Encapsulation Nanoparticles Nanoparticle Delivery This compound->Nanoparticles Encapsulation Improved_BBB Improved BBB Penetration Chemical_Mod->Improved_BBB Liposomes->Improved_BBB Nanoparticles->Improved_BBB Experimental_Workflow cluster_Workflow Experimental Workflow for Assessing BBB Penetration In_Silico In Silico Prediction (LogP, PSA) In_Vitro In Vitro Assay (PAMPA-BBB) In_Silico->In_Vitro Initial Screening In_Vivo In Vivo Study (Microdialysis) In_Vitro->In_Vivo Promising Candidates Quantification Quantification (LC-MS/MS) In_Vivo->Quantification Sample Analysis Data_Analysis Data Analysis (Kp,uu Calculation) Quantification->Data_Analysis Concentration Data BBB_Transport_Pathways cluster_Blood Blood cluster_BBB Blood-Brain Barrier (Endothelial Cells) cluster_Brain Brain Drug_Blood This compound (in circulation) Passive Passive Diffusion (Transcellular) Drug_Blood->Passive Carrier Carrier-Mediated Transport Drug_Blood->Carrier Drug_Brain This compound (in brain ISF) Passive->Drug_Brain Carrier->Drug_Brain Efflux Efflux Pumps (e.g., P-gp) Efflux->Drug_Blood Efflux Drug_Brain->Efflux

References

Technical Support Center: Refining Dauriporphine Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Dauriporphine. The information is presented in a question-and-answer format to directly address common challenges encountered during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically isolated?

This compound is an oxoisoaporphine alkaloid. It is one of several alkaloids that can be isolated from the rhizomes of Menispermum dauricum[1][2][3].

Q2: What are the initial steps I should take before proceeding with chromatographic purification of this compound?

Before beginning chromatographic purification, it is crucial to have a well-prepared crude extract. This involves the extraction of the raw plant material (rhizomes of Menispermum dauricum) with a suitable solvent, followed by a series of liquid-liquid partitioning steps to enrich the alkaloid fraction. It is also advisable to perform a preliminary analysis of the crude extract using techniques like Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to get an initial profile of the components.

Q3: Which chromatography techniques are most suitable for this compound purification?

A multi-step chromatographic approach is typically employed for the purification of alkaloids like this compound. This often includes:

  • Column Chromatography (CC): Often used for the initial fractionation of the crude extract. Silica gel is a common stationary phase, but for alkaloids, basic alumina can be a better choice to avoid potential degradation on acidic silica[4].

  • Medium Pressure Liquid Chromatography (MPLC): A good intermediate step for further purification of fractions obtained from column chromatography[5][6].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used in the final stages to obtain highly pure this compound[4][7]. Reversed-phase columns (e.g., C18) are frequently used for this purpose[7].

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC

Q: My this compound peak is showing significant tailing in my reversed-phase HPLC run. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic nitrogen atom in the alkaloid with residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of an acidic modifier to the mobile phase to protonate the this compound, which will minimize its interaction with the stationary phase. Commonly used modifiers include:

    • 0.1% Trifluoroacetic Acid (TFA)[7]

    • 0.1% Formic Acid[7]

    • Ammonium acetate buffer at a slightly acidic pH (e.g., pH 5.5)[7]

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to block the residual silanol groups.

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of this compound to ensure it is fully protonated.

  • Lower Sample Load: Overloading the column can also lead to peak tailing. Try injecting a smaller amount of your sample.

Issue 2: Low Recovery of this compound from the Column

Q: I am losing a significant amount of this compound during column chromatography on silica gel. What is happening and what can I do?

A: Alkaloids can sometimes irreversibly adsorb to or degrade on acidic silica gel[4][8].

Troubleshooting Steps:

  • Switch to a Different Stationary Phase:

    • Alumina (basic or neutral): This is often a better choice for the purification of basic compounds like alkaloids[4].

    • Reversed-phase silica (C18): This can be used for both initial fractionation and final purification.

  • Deactivate the Silica Gel: If you must use silica gel, you can try to deactivate it by pre-treating it with a solution of a volatile base like triethylamine in your solvent system.

  • Check Compound Stability: Before performing column chromatography, it's wise to test the stability of this compound on silica gel. This can be done by spotting your sample on a TLC plate, letting it sit for several hours, and then developing it to see if any degradation has occurred[8].

Issue 3: Co-elution of this compound with Other Similar Alkaloids

Q: I am having trouble separating this compound from other closely related alkaloids from Menispermum dauricum. How can I improve the resolution?

A: Co-elution of structurally similar compounds is a common challenge in natural product purification.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Change the organic solvent: If you are using methanol, try switching to acetonitrile or a mixture of the two. Different solvents can alter the selectivity of the separation.

    • Fine-tune the gradient: In preparative HPLC, a shallower gradient around the elution time of this compound can significantly improve resolution.

  • Try a Different Stationary Phase:

    • Phenyl-Hexyl Column: For alkaloids with aromaticity, a phenyl-hexyl column might offer different selectivity compared to a standard C18 column and provide better separation[7].

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can provide a different separation mechanism and is increasingly used for the isolation of natural products[5].

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (in HPLC) will increase the column efficiency and can lead to better resolution.

Experimental Protocols

Protocol 1: Bioassay-Guided Fractionation for this compound Isolation

This protocol outlines a general workflow for isolating this compound using a bioassay-guided approach, which is useful when targeting compounds with a specific biological activity.

  • Extraction:

    • Air-dry and powder the rhizomes of Menispermum dauricum.

    • Extract the powdered material with 95% ethanol at room temperature three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).

    • Test the biological activity of each fraction.

  • Column Chromatography:

    • Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography over silica gel or basic alumina.

    • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by TLC.

    • Test the collected fractions in the bioassay.

  • Preparative HPLC:

    • Pool the active fractions and subject them to preparative HPLC on a C18 column.

    • Use a mobile phase of acetonitrile and water, both containing 0.1% formic acid.

    • Employ a gradient elution to separate the individual compounds.

    • Collect the peak corresponding to this compound.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Protocol 2: Preparative HPLC Method for Final Purification
  • Column: C18, 10 µm, 250 x 20 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-50% B

    • 35-40 min: 50-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-10% B

  • Flow Rate: 15 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 1-5 mL (depending on sample concentration)

Data Presentation

Table 1: Comparison of Stationary Phases for Initial Fractionation

Stationary PhaseMobile Phase SystemAdvantagesDisadvantagesTypical Purity of this compound Fraction
Silica GelHexane-EtOAc -> EtOAc-MeOHLow cost, widely available.Potential for irreversible adsorption or degradation of alkaloids.40-60%
Alumina (Basic)Toluene-EtOAc -> EtOAc-MeOHBetter for basic compounds, less risk of degradation.Can have lower resolution than silica gel.50-70%
C18 Reversed-PhaseH₂O-MeOH or H₂O-ACNHigh resolution, good for a wide range of polarities.Higher cost, may require sample pre-treatment.60-80%

Table 2: Optimization of Preparative HPLC for this compound

ParameterCondition 1Condition 2Condition 3Resulting Purity
Mobile Phase Modifier None0.1% Formic Acid0.1% TFA>98%
Organic Solvent MethanolAcetonitrile->98%
Gradient Slope Steep (e.g., 10-90% in 20 min)Shallow (e.g., 20-40% in 30 min)->98%

Mandatory Visualizations

experimental_workflow start Dried Rhizomes of Menispermum dauricum extraction Extraction (e.g., 95% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->partitioning fractions Hexane, EtOAc, n-BuOH Fractions partitioning->fractions bioassay1 Bioassay Screening fractions->bioassay1 active_fraction Most Active Fraction (e.g., EtOAc) bioassay1->active_fraction Select most active column_chrom Column Chromatography (Silica Gel or Alumina) active_fraction->column_chrom cc_fractions Collected Fractions column_chrom->cc_fractions bioassay2 Bioassay Screening cc_fractions->bioassay2 active_pool Pooled Active Fractions bioassay2->active_pool Pool active fractions prep_hplc Preparative HPLC (C18 Column) active_pool->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

References

Dealing with Dauriporphine precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dauriporphine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing and resolving precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring aporphine alkaloid. Aporphine alkaloids are a large group of isoquinoline alkaloids with a characteristic tetracyclic structure.[1] this compound has been reported to exhibit several biological activities, including:

  • Cytotoxicity: It has shown cytotoxic effects against various cancer cell lines.

  • Angiogenesis Inhibition: It can inhibit the formation of new blood vessels.

  • P-glycoprotein (P-gp) Inhibition: this compound can reverse P-gp mediated multidrug resistance in cancer cells.

  • NF-κB Pathway Modulation: It has been observed to inhibit the NF-κB signaling pathway.

Q2: What are the general solubility properties of this compound?

A2: this compound is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For most in vitro experimental purposes, it is recommended to prepare a concentrated stock solution in DMSO.

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability of this compound.

  • Powder: Store the solid compound at -20°C for long-term storage (up to 3 years). For shorter periods, 4°C is acceptable (up to 2 years).

  • In Solvent (e.g., DMSO): For stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What could be the cause?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds like this compound. The primary reason is that the final concentration of this compound in the aqueous buffer exceeds its solubility limit in that specific medium. The DMSO concentration in the final solution may be too low to keep the compound dissolved.

Troubleshooting Guide: this compound Precipitation

This guide provides systematic steps to troubleshoot and prevent the precipitation of this compound in your experimental buffers.

Problem: this compound precipitates out of solution upon dilution into aqueous buffer.

Potential Cause Troubleshooting Steps
Final concentration exceeds aqueous solubility. 1. Reduce the final concentration: Determine the lowest effective concentration of this compound for your experiment. 2. Perform a solubility test: Before your main experiment, test the solubility of this compound in your specific buffer at various concentrations to determine its practical solubility limit.
Insufficient DMSO in the final solution. 1. Maintain a minimal final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines and can help maintain solubility.[2][3] 2. Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer.
pH of the buffer. 1. Adjust the buffer pH: Aporphine alkaloids are basic compounds, and their solubility can be pH-dependent.[4][5] Alkaloids are generally more soluble in acidic conditions due to the protonation of the basic nitrogen atom. Consider testing a slightly more acidic buffer if your experimental conditions allow. 2. Determine the pKa: While the specific pKa of this compound is not readily available, related aporphine alkaloids have pKa values in the basic range.[4][5] Adjusting the pH below the pKa will favor the more soluble, ionized form.
Buffer composition. 1. Use of co-solvents: If compatible with your experimental setup, consider adding a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) to your buffer to increase the solubility of this compound. 2. Avoid high salt concentrations: High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds (salting-out effect).
Temperature. 1. Work at room temperature or 37°C: The solubility of most compounds, including aporphine alkaloids, increases with temperature. Preparing your solutions at the experimental temperature (e.g., 37°C for cell culture) may help prevent precipitation. 2. Avoid cold buffers: Do not use ice-cold buffers for dilution unless specifically required by your protocol, as this will likely decrease solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex gently until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Dilution of this compound for Cell-Based Assays

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Sterile cell culture medium or experimental buffer (pre-warmed to 37°C)

    • Sterile pipette tips and tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in the pre-warmed cell culture medium or buffer to reach the final desired concentration.

    • When adding the this compound solution to the medium, add it dropwise while gently vortexing or swirling the tube to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your specific cell line (typically ≤ 0.5%).[6]

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide.

    • Include a vehicle control in your experiment containing the same final concentration of DMSO as your this compound-treated samples.

Signaling Pathway and Experimental Workflow Diagrams

Dauriporphine_Signaling_Pathway cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Receptor Cell Surface Receptor (e.g., TLR) MAPK MAPK Cascade (e.g., ERK, JNK, p38) Receptor->MAPK Signal Transduction This compound This compound This compound->Pgp Inhibition This compound->Receptor Extracellular Extracellular Space Intracellular Intracellular Space IKK IKK Complex MAPK->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkappaB Binding & Inhibition DNA DNA NFkB_active->DNA Nuclear Translocation & DNA Binding ATP ATP ATP->Pgp Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: this compound's proposed mechanism of action.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock solubility_test Perform Solubility Test in Experimental Buffer prep_stock->solubility_test precip_check Precipitation? solubility_test->precip_check troubleshoot Troubleshoot: - Adjust Concentration - Adjust pH - Use Co-solvent precip_check->troubleshoot Yes prep_working Prepare Working Solution (Serial Dilution) precip_check->prep_working No troubleshoot->solubility_test cell_treatment Treat Cells prep_working->cell_treatment data_analysis Data Analysis cell_treatment->data_analysis end End data_analysis->end

Caption: Workflow for handling this compound in experiments.

References

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of Dihydroetorphine and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic efficacy of Dihydroetorphine (DHE), a potent semi-synthetic opioid, and morphine, the archetypal opioid analgesic. This document is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development, offering a comprehensive overview of their comparative potency, mechanisms of action, and the experimental frameworks used for their evaluation.

Comparative Efficacy: A Quantitative Overview

Dihydroetorphine is recognized as one of the most potent opioid analgesics, with a potency significantly greater than that of morphine.[1][2] The following table summarizes the key quantitative data on the analgesic efficacy of DHE and morphine.

ParameterDihydroetorphine (DHE)Morphine
Relative Potency 1,000 to 12,000 times more potent than morphine.[1][2]Standard reference for opioid potency.
Receptor Binding A selective µ-opioid receptor (MOR) agonist, also binds to δ- and κ-opioid receptors.[1][2]Primarily a µ-opioid receptor agonist.[3]
Onset of Action Rapid, within 5 to 15 minutes after parenteral administration in rodents.[1][2]Onset is dose and administration route-dependent. Intravenous administration has a rapid onset.
Duration of Action Short, with analgesic effects disappearing within 120 minutes in rodents.[1][2]Duration of action is typically 3 to 4 hours for immediate-release formulations.[4]
Clinical Dosage Sublingual doses of 20 to 180 µg have been used clinically in China.[1][2]Typical starting oral doses for opioid-naïve adults are 15 mg to 30 mg every 4 hours as needed.[4] Intravenous starting doses range from 2 mg to 10 mg per 70 kg.[4]

Mechanism of Action: Signaling Pathways

Both Dihydroetorphine and morphine exert their analgesic effects primarily through the activation of µ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[1][2][5] The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to a reduction in the transmission of pain signals.

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o).[5] This activation results in the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunits act on ion channels, specifically promoting the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[6][7] The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release collectively suppress the transmission of nociceptive signals.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist (DHE/Morphine) Opioid Agonist (DHE/Morphine) MOR μ-Opioid Receptor (MOR) Opioid Agonist (DHE/Morphine)->MOR Binds to G_Protein G-Protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Inhibition leads to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_Release->Analgesia

Caption: Simplified signaling pathway of µ-opioid receptor agonists.

Experimental Protocols for Efficacy Assessment

The evaluation of the analgesic efficacy of compounds like Dihydroetorphine and morphine typically involves preclinical studies using various animal models of pain. These studies are crucial for determining key pharmacological parameters such as potency and duration of action.

Common Animal Models of Pain:
  • Thermal Pain Models:

    • Hot Plate Test: This test measures the latency of a rodent to react (e.g., licking a paw, jumping) when placed on a heated surface. An increase in reaction latency is indicative of an analgesic effect.

    • Tail-Flick Test: The latency to withdraw the tail from a radiant heat source is measured. A longer latency suggests analgesia.

  • Mechanical Pain Models:

    • Von Frey Test: This method assesses the mechanical withdrawal threshold of a paw in response to stimulation with calibrated filaments of increasing stiffness. An elevated withdrawal threshold indicates an anti-nociceptive effect.

  • Chemical Pain Models:

    • Formalin Test: This model involves the subcutaneous injection of a dilute formalin solution into the paw, which induces a biphasic pain response (an acute phase followed by a tonic, inflammatory phase). The time spent licking or biting the injected paw is quantified as a measure of pain.

    • Acetic Acid Writhing Test: Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes). A reduction in the number of writhes is a measure of analgesic activity.

Experimental Workflow for Comparative Analgesic Efficacy

The following diagram illustrates a typical workflow for comparing the analgesic efficacy of a novel compound (Test Compound, e.g., DHE) with a standard drug (Control, e.g., Morphine).

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Rats, Mice) Group_Allocation Random Allocation to Groups (Vehicle, Morphine, DHE) Animal_Selection->Group_Allocation Baseline Baseline Pain Threshold Measurement Group_Allocation->Baseline Drug_Admin Drug Administration (Specified Doses and Route) Baseline->Drug_Admin Post_Drug_Measurement Post-Administration Pain Threshold Measurement at Multiple Time Points Drug_Admin->Post_Drug_Measurement Data_Collection Data Collection and Tabulation Post_Drug_Measurement->Data_Collection Dose_Response Dose-Response Curve Generation Data_Collection->Dose_Response ED50 Calculation of ED₅₀ Values Dose_Response->ED50 Comparison Statistical Comparison of Efficacy and Potency ED50->Comparison

Caption: Workflow for comparing analgesic efficacy of two compounds.

Conclusion

Dihydroetorphine demonstrates significantly higher potency as an analgesic compared to morphine, albeit with a shorter duration of action in preclinical models.[1][2] Both compounds share a primary mechanism of action through the µ-opioid receptor signaling pathway. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel analgesic compounds against established standards like morphine. Further research into the development of potent analgesics with favorable pharmacokinetic profiles and reduced side effects remains a critical area of investigation in pain management.

References

Dauriporphine vs. Leading Synthetic Opioids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the naturally derived alkaloid, Dauriporphine, in contrast to the pharmacological profiles of established synthetic opioids—Fentanyl, Morphine, and Buprenorphine. This guide provides a comparative overview of their chemical structures, receptor binding affinities, functional activities, and in vivo potencies, supported by detailed experimental methodologies.

Introduction

The landscape of opioid pharmacology is dominated by synthetic compounds that exhibit potent analgesic properties, primarily through their interaction with the mu-opioid receptor (MOR). This guide provides a comparative analysis of this compound, a naturally occurring aporphine alkaloid, against three widely recognized synthetic opioids: Fentanyl, Morphine, and Buprenorphine. While this compound has been investigated for its potential in cancer therapy and reversal of multidrug resistance, its activity at opioid receptors is not well-characterized. In contrast, Fentanyl, Morphine, and Buprenorphine have been extensively studied, offering a wealth of data on their pharmacological effects.

This document serves as a resource for researchers, scientists, and drug development professionals, offering a structured comparison of these compounds. Due to the limited publicly available data on the opioid activity of this compound, this guide will highlight its known characteristics alongside the comprehensive data available for the selected synthetic opioids.

Chemical Structures

The chemical structures of this compound, Fentanyl, Morphine, and Buprenorphine are presented below, illustrating the diversity in their molecular architecture.

This compound: An aporphine alkaloid with a tetracyclic ring system. Fentanyl: A potent synthetic opioid with a phenylpiperidine core structure.[1] Morphine: A naturally derived phenanthrene alkaloid and the prototypical opioid analgesic.[2] Buprenorphine: A semi-synthetic opioid derived from thebaine, characterized by a more complex structure.[3]

Comparative Data

The following tables summarize the available quantitative data for the receptor binding affinity, in vitro functional activity, and in vivo potency of this compound, Fentanyl, Morphine, and Buprenorphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
CompoundMu (μ) Opioid ReceptorDelta (δ) Opioid ReceptorKappa (κ) Opioid Receptor
This compound Antagonistic activity reported; specific Ki not availableNo data availableNo data available
Fentanyl 0.38 - 1.413002500
Morphine 1.0 - 4.1280340
Buprenorphine 0.15 - 0.83.41.8

Note: Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (EC50, nM)
CompoundMu-Opioid Receptor Agonism (GTPγS or cAMP)
This compound No agonist activity reported
Fentanyl 1.7 - 32
Morphine 5 - 180
Buprenorphine < 0.1 - 2.5 (Partial Agonist)

Note: Lower EC50 values indicate greater potency in activating the receptor.

Table 3: In Vivo Potency (ED50, mg/kg)
CompoundAnalgesia (Hot Plate/Tail Flick)Respiratory Depression
This compound No data availableNo data available
Fentanyl 0.01 - 0.020.96
Morphine 2.6 - 5.755.3
Buprenorphine 0.0084 - 0.1610.8

Note: Lower ED50 values indicate higher potency.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in opioid research, the following diagrams are provided in DOT language.

Opioid Receptor Signaling Pathway

This diagram illustrates the two primary signaling cascades initiated by the activation of a G-protein coupled opioid receptor: the G-protein pathway leading to analgesia and the β-arrestin pathway associated with side effects.

OpioidSignaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor Binding G_protein Gαi/o Protein Receptor->G_protein Activation beta_Arrestin β-Arrestin Receptor->beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel Activation G_protein->GIRK Ca_channel Ca²⁺ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia Internalization Receptor Internalization beta_Arrestin->Internalization SideEffects Side Effects (e.g., Respiratory Depression) beta_Arrestin->SideEffects

Opioid Receptor Signaling Cascade
Experimental Workflow for Opioid Activity Assessment

This diagram outlines a typical experimental workflow for characterizing the pharmacological profile of a novel compound at opioid receptors, from initial binding studies to in vivo behavioral assays.

ExperimentalWorkflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assay (e.g., GTPγS or cAMP) (Determine EC50/IC50) Binding->Functional Characterize Functional Activity Analgesia_Test Analgesia Assessment (e.g., Hot Plate, Tail Flick) (Determine ED50) Functional->Analgesia_Test Evaluate In Vivo Efficacy SideEffect_Test Side Effect Assessment (e.g., Respiratory Depression) (Determine ED50) Analgesia_Test->SideEffect_Test Assess Therapeutic Window Compound Test Compound Compound->Binding

Opioid Pharmacological Profiling

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A specific radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) is used at a concentration near its Kd.

  • Competition Assay: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To measure the functional activity (agonist or antagonist) of a test compound at G-protein coupled opioid receptors.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the opioid receptor of interest are used.

  • Assay Buffer: The buffer typically contains GDP to ensure G-proteins are in an inactive state.

  • Incubation: Membranes are incubated with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified following filtration.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the test compound.

Hot Plate Test

Objective: To assess the analgesic effect of a compound in an animal model of thermal pain.

Methodology:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) is used.

  • Animal Model: Typically, mice or rats are used.

  • Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • Drug Administration: The test compound is administered (e.g., via subcutaneous or intraperitoneal injection) at various doses.

  • Testing: The latency to the nociceptive response is measured at a predetermined time after drug administration.

  • Data Analysis: The dose-response curve is constructed to determine the ED50, the dose that produces a maximal analgesic effect in 50% of the animals.

Conclusion

This comparative guide highlights the significant differences between the naturally derived alkaloid this compound and the well-established synthetic opioids Fentanyl, Morphine, and Buprenorphine. While this compound's primary therapeutic potential appears to lie outside of opioid-related analgesia, its reported antagonistic activity at the mu-opioid receptor warrants further investigation to fully elucidate its pharmacological profile. In contrast, Fentanyl, Morphine, and Buprenorphine exhibit a range of affinities and functional activities at opioid receptors, which correlate with their distinct analgesic and side-effect profiles. The provided data and experimental protocols offer a valuable resource for researchers in the field of opioid pharmacology and drug development.

References

A Comparative Analysis of Dehydrocorybulbine and Morphine in Chronic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic pain represents a significant global health challenge, with existing therapeutic options often hampered by limited efficacy, the development of tolerance, and substantial side effects. Morphine, a potent µ-opioid receptor agonist, remains a cornerstone for managing severe pain but is associated with a well-documented profile of adverse effects, including addiction and respiratory depression. In the quest for safer and more effective analgesics, Dehydrocorybulbine (DHCB), a naturally occurring compound, has emerged as a promising candidate with a distinct mechanism of action. This guide provides an objective comparison of the analgesic effects of DHCB and Morphine in preclinical chronic pain models, supported by experimental data and detailed methodologies.

Analgesic Efficacy in Preclinical Models

The analgesic properties of DHCB and Morphine have been evaluated in various rodent models of chronic pain, which are designed to mimic the complex sensory abnormalities observed in human chronic pain conditions. These models are broadly categorized into neuropathic and inflammatory pain models.

Neuropathic Pain

Neuropathic pain arises from damage to the somatosensory nervous system. Preclinical models such as the Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI) are widely used to study this condition. In these models, both DHCB and Morphine have demonstrated the ability to alleviate mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

Inflammatory Pain

Chronic inflammatory pain is modeled in animals using agents like Complete Freund's Adjuvant (CFA), which induces a persistent inflammatory state. Both DHCB and Morphine have shown efficacy in reducing pain-related behaviors in these models.

Table 1: Comparison of Analgesic Efficacy in Neuropathic Pain Models

CompoundAnimal ModelPain AssessmentKey Findings
Dehydrocorybulbine (DHCB) Spinal Nerve Ligation (SNL)Mechanical Allodynia (von Frey test)Significantly attenuates mechanical allodynia at non-sedating doses.[1]
Morphine Chronic Constriction Injury (CCI)Mechanical Allodynia (von Frey test)Produces a dose-dependent reduction in mechanical allodynia.[2][3]

Table 2: Comparison of Analgesic Efficacy in Inflammatory Pain Models

CompoundAnimal ModelPain AssessmentKey Findings
Dehydrocorybulbine (DHCB) Formalin-induced Inflammatory PainPaw Licking TimeEffective against inflammatory pain.[1]
Morphine Complete Freund's Adjuvant (CFA)Thermal Hyperalgesia (Hargreaves test)Demonstrates a robust, dose-dependent reversal of thermal hyperalgesia.[4]

Mechanisms of Action and Signaling Pathways

The analgesic effects of DHCB and Morphine are mediated by distinct molecular targets and downstream signaling cascades.

Dehydrocorybulbine (DHCB): A Dopamine D2 Receptor Antagonist

DHCB's primary mechanism of action is the antagonism of the dopamine D2 receptor.[1] In chronic pain states, dopamine signaling is implicated in pain modulation. By blocking D2 receptors, DHCB is thought to interfere with these pain-related signaling pathways.

DHCB_Signaling_Pathway DHCB Dehydrocorybulbine (DHCB) D2R Dopamine D2 Receptor DHCB->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibition of Inhibition cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Decreases Activation Pain_Signal Pain Signaling Pathway PKA->Pain_Signal Modulates Analgesia Analgesia Pain_Signal->Analgesia Leads to

Caption: DHCB's mechanism via D2 receptor antagonism.

Morphine: A µ-Opioid Receptor Agonist

Morphine is a potent agonist of the µ-opioid receptor (MOR), a G-protein coupled receptor.[1] Activation of MORs leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and modulation of ion channel activity.[1] This cascade of events ultimately results in a decrease in neuronal excitability and the inhibition of pain signaling pathways.

Morphine_Signaling_Pathway Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Agonist Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) Gi->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Leads to Ion_Channels->Neuronal_Excitability Leads to Analgesia Analgesia Neuronal_Excitability->Analgesia Results in

Caption: Morphine's mechanism via µ-opioid receptor agonism.

Side-Effect Profile: Tolerance and Reward

A critical aspect in the development of new analgesics is their side-effect profile. Here, DHCB demonstrates a significant advantage over morphine.

Table 3: Comparison of Key Side Effects

Side EffectDehydrocorybulbine (DHCB)Morphine
Analgesic Tolerance Does not appear to induce analgesic tolerance with repeated administration.[1]Rapid development of tolerance, requiring dose escalation to maintain analgesic effect.
Reward/Addiction Potential Lacks rewarding properties in Conditioned Place Preference (CPP) models.[1]Exhibits significant rewarding properties in CPP models, indicative of addiction potential.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Chronic Pain Model Induction

Chronic_Pain_Model_Workflow cluster_neuropathic Neuropathic Pain Models cluster_inflammatory Inflammatory Pain Model SNI Spared Nerve Injury (SNI) - Ligation and transection of tibial and common peroneal nerves CCI Chronic Constriction Injury (CCI) - Loose ligation of the sciatic nerve CFA Complete Freund's Adjuvant (CFA) - Intraplantar injection of CFA Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Behavioral_Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Prep->Behavioral_Testing Surgery Surgical Induction of Pain Model Behavioral_Testing->Surgery Post_Op Post-Operative Care and Recovery Drug_Admin Drug Administration (DHCB or Morphine) Post_Op->Drug_Admin Post_Drug_Testing Post-Treatment Behavioral Testing Drug_Admin->Post_Drug_Testing

Caption: General workflow for chronic pain model studies.

Spared Nerve Injury (SNI) Model Protocol:

  • Anesthetize the rodent using an appropriate anesthetic agent.

  • Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

  • Carefully isolate the tibial and common peroneal nerves.

  • Tightly ligate these two nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.

  • Take extreme care to avoid touching or stretching the intact sural nerve.

  • Close the muscle and skin layers with sutures.

Chronic Constriction Injury (CCI) Model Protocol:

  • Anesthetize the rodent.

  • Expose the sciatic nerve at the mid-thigh level.

  • Place four loose ligatures around the sciatic nerve with a spacing of about 1 mm between each.

  • The ligatures should be tightened to the point where they just barely constrict the nerve, without arresting epineural blood flow.

  • Close the incision in layers.

Complete Freund's Adjuvant (CFA) Model Protocol:

  • Briefly restrain the rodent.

  • Inject a specific volume of CFA (typically 50-100 µL) into the plantar surface of one hind paw.

  • This will induce a localized and persistent inflammation.

Behavioral Pain Assessment

Von Frey Test for Mechanical Allodynia:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.

  • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • A positive response is recorded as a brisk withdrawal or licking of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Hargreaves Test for Thermal Hyperalgesia:

  • Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize.

  • A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.

  • The time taken for the animal to withdraw its paw (paw withdrawal latency) is automatically recorded.

  • A cut-off time is set to prevent tissue damage.

Assessment of Side Effects

Conditioned Place Preference (CPP) for Reward Behavior:

  • The CPP apparatus consists of at least two distinct chambers with different visual and tactile cues.

  • Pre-conditioning phase: The animal is allowed to freely explore the entire apparatus to determine any baseline preference for one chamber over the other.

  • Conditioning phase: Over several days, the animal receives the test drug (e.g., Morphine or DHCB) and is confined to one chamber, and on alternate days receives a vehicle injection and is confined to the other chamber.

  • Post-conditioning (test) phase: The animal is placed back into the apparatus in a drug-free state with free access to all chambers. The time spent in the drug-paired chamber is recorded. An increase in time spent in the drug-paired chamber indicates a rewarding effect.

Analgesic Tolerance Development Protocol:

  • Establish a baseline analgesic response to a specific dose of the drug (e.g., Morphine) using a pain assessment test like the tail-flick or hot-plate test.

  • Administer the drug repeatedly over a set period (e.g., once or twice daily for 7-14 days).

  • Periodically re-test the analgesic response to the same dose of the drug.

  • A significant decrease in the analgesic effect over time indicates the development of tolerance.

Conclusion

Dehydrocorybulbine presents a compelling profile as a potential novel analgesic for chronic pain. Its efficacy in preclinical models of both neuropathic and inflammatory pain, coupled with a lack of tolerance development, positions it as a promising alternative to traditional opioids like morphine. The distinct mechanism of action, primarily through dopamine D2 receptor antagonism, offers a new therapeutic avenue for pain management. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of DHCB in human chronic pain conditions.

References

Cross-Validation of Morphine's Mechanism of Action in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the multifaceted mechanisms of action of Morphine in the context of cancer biology. While traditionally recognized for its analgesic properties through opioid receptor agonism, emerging evidence reveals its complex involvement in critical cellular signaling pathways that regulate cancer cell proliferation, survival, and death. Here, we cross-validate two key mechanisms: its modulation of the PI3K/Akt survival pathway and its role in inducing apoptosis.

Modulation of the PI3K/Akt Signaling Pathway

Morphine has been shown to activate the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway in certain cancer models, such as hepatocellular carcinoma.[1][2] This pathway is a critical mediator of cell survival, proliferation, and angiogenesis. Activation of Akt can lead to the phosphorylation and activation of downstream targets, including the Hypoxia-inducible factor 1-alpha (HIF-1α), which in turn upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis.[1][2] This action presents a complex profile for morphine, suggesting a potential for promoting tumor progression in specific contexts.

Signaling Pathway Diagram: Morphine's Effect on PI3K/Akt/VEGF

Morphine_PI3K_Pathway Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Binds PI3K PI3K MOR->PI3K Activates Akt Akt PI3K->Akt Converts PIP2 to PIP3, leading to Akt activation pAkt p-Akt (Active) Akt->pAkt HIF1a HIF-1α pAkt->HIF1a Activates VEGF VEGF Expression HIF1a->VEGF Upregulates Angiogenesis Angiogenesis & Tumor Progression VEGF->Angiogenesis LY294002 LY294002 (Inhibitor) LY294002->PI3K Inhibits

Caption: Morphine activates the PI3K/Akt pathway, leading to increased VEGF expression.

Comparative Data: Effect of Morphine on Protein Expression

The following table summarizes data from Western blot analyses showing the effect of morphine on key proteins in the PI3K/Akt pathway in hepatocellular carcinoma cells, and its reversal by a PI3K inhibitor, LY294002.[1][2]

Treatment Groupp-Akt Expression (Relative to Control)HIF-1α Expression (Relative to Control)VEGF Expression (Relative to Control)
Control 1.001.001.00
Morphine IncreasedSignificantly UpregulatedSignificantly Upregulated
Morphine + LY294002 Abolished IncreaseAbolished IncreaseAbolished Increase
Experimental Protocol: Western Blot Analysis

This protocol outlines the key steps for assessing the phosphorylation and expression levels of proteins within the PI3K/Akt pathway.

  • Cell Culture and Treatment: Human hepatocellular carcinoma (HCC) cells are cultured to 80% confluency. Cells are then treated with morphine (at a specified concentration, e.g., 10 µM) with or without the PI3K inhibitor LY294002 for a designated time (e.g., 24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The lysate is centrifuged at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, HIF-1α, VEGF, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Induction of Apoptosis

In contrast to its pro-survival role in some cancers, morphine has also been demonstrated to induce apoptosis in other cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MCF7).[3][4] This pro-apoptotic effect highlights a potential therapeutic application of morphine, acting as a cytotoxic agent against tumor cells. The induction of apoptosis is a key mechanism for anti-cancer drugs.

Experimental Workflow: Apoptosis Assessment

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining.

Comparative Data: Morphine-Induced Apoptosis vs. Necrosis

Studies using flow cytometry have quantified the percentage of apoptotic and necrotic cells following morphine treatment. The data reveals a dose-dependent increase in apoptosis in specific cell lines.[4]

Cell LineMorphine ConcentrationApoptotic Cells (%)Necrotic Cells (%)
A549 (Lung) ControlLowLow
10⁻⁶ MIncreasedMinor Increase
10⁻⁴ MSignificantly IncreasedIncreased
MCF7 (Breast) ControlLowLow
10⁻⁶ MMinor IncreaseIncreased
10⁻⁴ MIncreasedSignificantly Increased

Note: "Increased" and "Significantly Increased" represent qualitative summaries from cited literature. Actual percentages vary between experiments.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol provides a method for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed A549 or MCF7 cells in 6-well plates. Once attached, treat the cells with various concentrations of morphine (e.g., 10⁻⁸ M to 10⁻⁴ M) for 24 hours. Include an untreated control group.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. Adherent cells can be detached using trypsin-free EDTA solution to minimize membrane damage.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Annexin-binding buffer to each sample tube.

    • Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

    • Data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Conclusion

The cross-validation of morphine's mechanisms of action reveals a dual and context-dependent role in cancer biology. On one hand, it can activate pro-survival and pro-angiogenic pathways like PI3K/Akt in certain cancer types, potentially compromising its clinical utility.[1][2] On the other hand, it can effectively induce apoptosis in different cancer cells, suggesting a potential anti-neoplastic activity.[3][4]

This comparative analysis underscores the necessity for careful evaluation of morphine's effects in specific cancer contexts. Drug development professionals should consider this mechanistic dichotomy, investigating the dominant signaling pathway affected by opioids in their target cancer type. Future research may focus on developing opioid analogs that selectively promote apoptosis while avoiding the activation of survival pathways, thereby optimizing their therapeutic index for cancer treatment.

References

Comparative Analysis of Dauriporphine and Tramadol Side Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the available experimental data on the adverse effects of the novel aporphine alkaloid, Dauriporphine, in comparison to the widely used synthetic opioid, Tramadol.

Executive Summary

This guide provides a comparative analysis of the side effects associated with this compound and Tramadol, aimed at researchers, scientists, and drug development professionals. A comprehensive review of existing literature reveals a significant disparity in the available safety data for these two compounds. While Tramadol has been extensively studied, with a well-documented side effect profile derived from numerous preclinical and clinical trials, there is a notable absence of specific experimental data on the adverse effects of this compound.

This analysis, therefore, presents a detailed overview of the known side effects of Tramadol, supported by quantitative data and experimental methodologies. For this compound, this guide summarizes the general toxicological profile of aporphine alkaloids as a class to provide a theoretical framework for its potential side effects. The stark contrast in data availability underscores a critical knowledge gap and highlights the necessity for rigorous preclinical toxicological and pharmacological evaluation of this compound to ascertain its safety profile before any potential clinical development.

Introduction to this compound and Tramadol

This compound is a naturally occurring aporphine alkaloid isolated from the stems and rhizomes of Sinomenium acutum. Aporphine alkaloids are a class of quinoline alkaloids with a diverse range of pharmacological activities. While some aporphines have shown potential as antipsychotic and antinociceptive agents, they are also associated with toxicities, including dopamine receptor antagonism and potential psychoactive effects.

Tramadol is a centrally-acting synthetic opioid analgesic used for the management of moderate to moderately severe pain.[1][2] Its mechanism of action is twofold: it is a weak agonist of the μ-opioid receptor, and it inhibits the reuptake of serotonin and norepinephrine.[3][4][5] This dual action contributes to its analgesic efficacy but also to its distinct side effect profile.[5]

Comparative Side Effect Profile

A direct comparative analysis of the side effects of this compound and Tramadol is hampered by the lack of experimental data for this compound. The following sections provide a detailed overview of the known side effects of Tramadol and a theoretical projection of potential side effects for this compound based on the broader class of aporphine alkaloids.

This compound: A Profile Based on Aporphine Alkaloids

Specific experimental studies detailing the side effects of this compound are not available in the current scientific literature. However, based on the known pharmacological and toxicological properties of the aporphine alkaloid class, several potential side effects can be postulated:

  • Dopamine Receptor Antagonism: Many aporphine alkaloids act as antagonists at D1 and D2 dopamine receptors. This activity could potentially lead to extrapyramidal symptoms, such as tremors, rigidity, and bradykinesia, similar to those seen with some antipsychotic medications.

  • Psychoactive Effects: Some aporphine alkaloids are known to have psychoactive properties, including euphoria and hallucinations.

  • Cytotoxicity: Certain aporphine alkaloids have demonstrated cytotoxic activity, which could translate to cellular damage in various organ systems.

  • Cardiovascular Effects: Some aporphine derivatives have been associated with arrhythmic activity.

It is crucial to emphasize that these are theoretical side effects based on the chemical class of this compound. Rigorous in vitro and in vivo studies are required to determine the actual side effect profile of this compound.

Tramadol: A Well-Characterized Side Effect Profile

The side effects of Tramadol are well-documented and are attributed to both its opioid and monoaminergic activities.

Common Side Effects:

The most frequently reported adverse effects of Tramadol are generally mild to moderate in severity and include:[1][6]

  • Nausea

  • Dizziness

  • Headache

  • Somnolence (drowsiness)

  • Constipation

  • Vomiting

  • Sweating

Serious Side Effects:

More severe, though less common, side effects of Tramadol include:

  • Seizures: Tramadol can lower the seizure threshold, and seizures have been reported in patients receiving therapeutic doses.[3] The risk is increased with higher doses and in patients with a history of seizures or those taking other medications that lower the seizure threshold.[3]

  • Serotonin Syndrome: Due to its inhibition of serotonin reuptake, Tramadol can lead to serotonin syndrome, a potentially life-threatening condition, especially when co-administered with other serotonergic drugs.[3][5]

  • Respiratory Depression: As an opioid agonist, Tramadol can cause respiratory depression, although the risk is generally considered lower than with more potent opioids like morphine.[1]

  • Dependence and Withdrawal: Prolonged use of Tramadol can lead to physical dependence, and abrupt discontinuation can result in a withdrawal syndrome characterized by both opioid and SNRI withdrawal symptoms.[4]

  • Anaphylaxis: Rare but serious allergic reactions have been reported.[1]

Quantitative Data on Tramadol Side Effects

The following table summarizes the incidence of common adverse events associated with Tramadol from a review of clinical studies in patients with chronic osteoarthritis pain.

Side EffectIncidence (%)Severity
Nausea24-40Mild to Moderate
Dizziness16-33Mild to Moderate
Constipation24-46Mild to Moderate
Vomiting9-17Mild to Moderate
Somnolence7-25Mild to Moderate
Headache12-32Mild to Moderate

Data compiled from various clinical trial reports. Incidence rates can vary depending on the patient population, dosage, and duration of treatment.

Experimental Protocols for Assessing Opioid Side Effects

The assessment of opioid-induced side effects in preclinical and clinical studies involves a variety of standardized experimental protocols.

Preclinical Assessment in Animal Models
  • Respiratory Depression: This is typically measured in rodents using whole-body plethysmography to monitor respiratory rate and tidal volume following drug administration.

  • Gastrointestinal Transit: The charcoal meal test is a common method to assess the constipating effects of opioids. Animals are administered the drug followed by a charcoal meal, and the distance the charcoal has traveled through the intestine is measured after a set time.

  • Neurological Side Effects (e.g., Seizures): Animals are observed for convulsive behaviors after drug administration. Electroencephalography (EEG) can be used for a more detailed assessment of seizure activity.

  • Physical Dependence: This is often evaluated by administering an opioid antagonist (e.g., naloxone) to chronically treated animals and observing for withdrawal symptoms such as jumping, wet-dog shakes, and diarrhea.

Clinical Assessment in Humans
  • Adverse Event Reporting: In clinical trials, side effects are primarily assessed through spontaneous reporting by patients and systematic questioning by investigators using standardized questionnaires.

  • Respiratory Function: Spirometry and pulse oximetry are used to monitor for any clinically significant respiratory depression.

  • Cognitive and Psychomotor Function: Standardized tests such as the Digit Symbol Substitution Test (DSST) and the Trail Making Test can be used to evaluate the impact on cognitive and psychomotor performance.

  • Abuse Potential: Human abuse potential studies are conducted in controlled settings to assess the rewarding and reinforcing effects of a new drug compared to placebo and a positive control (a drug with known abuse potential).

Signaling Pathways and Experimental Workflows

Tramadol's Dual Mechanism of Action and Associated Side Effects

The following diagram illustrates the signaling pathways involved in both the therapeutic and adverse effects of Tramadol.

Tramadol_Mechanism cluster_cns Central Nervous System cluster_opioid Opioid Pathway cluster_monoamine Monoamine Pathway Tramadol Tramadol Mu_Receptor μ-Opioid Receptor Tramadol->Mu_Receptor Weak Agonist SERT Serotonin Transporter (SERT) Tramadol->SERT Inhibition NET Norepinephrine Transporter (NET) Tramadol->NET Inhibition Analgesia_Opioid Analgesia Mu_Receptor->Analgesia_Opioid Respiratory_Depression Respiratory Depression Mu_Receptor->Respiratory_Depression Constipation Constipation Mu_Receptor->Constipation Dependence Dependence Mu_Receptor->Dependence Analgesia_Monoamine Analgesia SERT->Analgesia_Monoamine Serotonin_Syndrome Serotonin Syndrome SERT->Serotonin_Syndrome NET->Analgesia_Monoamine Seizures Seizures NET->Seizures

Caption: Dual mechanism of Tramadol leading to therapeutic and adverse effects.

General Workflow for Preclinical Side Effect Screening

The following diagram outlines a typical workflow for the preclinical evaluation of the side effects of a new chemical entity (NCE) like this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (Rodent Models) cluster_decision Decision Point Receptor_Binding Receptor Binding Assays (Opioid, Dopamine, etc.) Acute_Toxicity Acute Toxicity (LD50 Determination) Receptor_Binding->Acute_Toxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Acute_Toxicity hERG_Assay hERG Channel Assay (Cardiotoxicity) hERG_Assay->Acute_Toxicity Respiratory_Plethysmography Respiratory Function (Plethysmography) Acute_Toxicity->Respiratory_Plethysmography GI_Transit Gastrointestinal Motility (Charcoal Meal) Acute_Toxicity->GI_Transit Neurobehavioral Neurobehavioral Assessment (Open Field, Rotarod) Acute_Toxicity->Neurobehavioral Seizure_Threshold Seizure Threshold Testing (e.g., PTZ) Acute_Toxicity->Seizure_Threshold Go_NoGo Go/No-Go Decision Respiratory_Plethysmography->Go_NoGo GI_Transit->Go_NoGo Neurobehavioral->Go_NoGo Seizure_Threshold->Go_NoGo

Caption: A generalized workflow for preclinical side effect screening of a new drug candidate.

Conclusion and Future Directions

This comparative analysis highlights a significant disparity in the available safety data between this compound and Tramadol. While Tramadol's side effect profile is well-established through extensive research, this compound remains largely uncharacterized. The potential for adverse effects related to dopamine receptor antagonism and other off-target activities, as suggested by its classification as an aporphine alkaloid, warrants a thorough and systematic preclinical safety evaluation.

For researchers and drug development professionals, this guide underscores the critical need for comprehensive toxicological and pharmacological profiling of novel compounds like this compound. Future research should focus on:

  • In vitro receptor profiling: To determine the binding affinities of this compound at a wide range of receptors and transporters.

  • In vivo safety pharmacology studies: To assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems.

  • Acute and repeated-dose toxicity studies: To identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

Only through such rigorous investigation can the therapeutic potential of this compound be safely and effectively evaluated. In the absence of such data, any consideration of this compound for clinical development would be premature. In contrast, the well-defined side effect profile of Tramadol allows for informed clinical use, with appropriate risk mitigation strategies for known adverse effects such as seizures and serotonin syndrome.

References

Dauriporphine: A Comparative Analysis of Receptor Subtype Selectivity in the Context of Aporphine Alkaloids and Known Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted receptor subtype selectivity of Dauriporphine, an aporphine alkaloid, in relation to other well-characterized aporphine alkaloids and established receptor ligands. Due to the current lack of direct experimental data for this compound, its pharmacological profile is inferred based on its structural classification and the known activities of related compounds. This document aims to serve as a valuable resource for researchers interested in the potential pharmacological profile of this compound and other aporphine alkaloids.

Introduction to this compound and Aporphine Alkaloids

This compound is a naturally occurring aporphine alkaloid isolated from plants such as Sinomenium acutum.[1] While its primary characterized activity to date is the reversal of multidrug resistance, its structural similarity to other aporphine alkaloids suggests a potential for interaction with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, and to a lesser extent, opioid receptors.

Aporphine alkaloids are a class of isoquinoline alkaloids known for their diverse pharmacological effects, often attributed to their interactions with central nervous system (CNS) receptors. This guide will focus on three representative aporphine alkaloids with distinct and well-documented receptor binding profiles:

  • Apomorphine: A non-selective dopamine receptor agonist.

  • Nuciferine: A compound with a complex profile, exhibiting mixed activities at dopamine and serotonin receptors.

  • Bulbocapnine: Primarily known as a dopamine receptor antagonist.

By comparing the receptor selectivity of these aporphine alkaloids with that of standard, well-characterized ligands, we can construct a hypothetical pharmacological landscape for this compound and guide future experimental investigations.

Comparative Receptor Binding Affinity

The following tables summarize the binding affinities (Ki, in nM) of selected aporphine alkaloids and known ligands at various dopamine, serotonin, and opioid receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Subtype Binding Affinities (Ki, nM)

CompoundD1D2D3D4D5
Aporphine Alkaloids
Apomorphine19004.82430-
Nuciferine-----
Bulbocapnine-----
Known Ligands
Haloperidol (Antagonist)-----
Quinpirole (Agonist)1900[2]4.8[2]24[2]30[2]-

Data for Nuciferine and Bulbocapnine at specific dopamine receptor subtypes is limited in the readily available literature. Further targeted studies are required to fully elucidate their binding profiles.

Table 2: Serotonin Receptor Subtype Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C
Aporphine Alkaloids
Apomorphine---
Nuciferine---
Bulbocapnine---
Known Ligands
8-OH-DPAT (Agonist)---
Ketanserin (Antagonist)-3.5[3]-

Comprehensive binding data for aporphine alkaloids across the diverse family of serotonin receptors is an area for further research.

Table 3: Opioid Receptor Subtype Binding Affinities (Ki, nM)

CompoundMu (µ)Delta (δ)Kappa (κ)
Aporphine Alkaloids
Apomorphine---
Nuciferine---
Bulbocapnine---
Known Ligands
Morphine (Agonist)1.2[4]--
DAMGO (Agonist)1.18[5]1430[5]213[5]

While some aporphine alkaloids have shown interaction with opioid receptors, comprehensive binding data is not available for the selected compounds.

Functional Activity at Key Receptors

The functional activity of a ligand (agonist, antagonist, partial agonist) is as critical as its binding affinity. The following table summarizes the functional potencies (EC50 for agonists, IC50 for antagonists, in nM) where data is available.

Table 4: Functional Potencies (EC50/IC50, nM)

CompoundReceptorFunctional ActivityPotency (nM)
Aporphine Alkaloids
ApomorphineD2Agonist-
Nuciferine---
BulbocapnineD2Antagonist-
Known Ligands
QuinpiroleD2Agonist-
HaloperidolD2Antagonist-
8-OH-DPAT5-HT1AAgonist-
Ketanserin5-HT2AAntagonist-
MorphineMu OpioidAgonist-
DAMGOMu OpioidAgonist-

Detailed functional data for aporphine alkaloids at various receptor subtypes is often limited and requires further investigation.

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling cascades activated or inhibited by these ligands is crucial for predicting their physiological effects.

Dopamine Receptor Signaling

Dopamine receptors are primarily coupled to Gs (D1-like) or Gi (D2-like) proteins.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_Receptor D1/D5 Receptor Gs Gs D1_Receptor->Gs Agonist AC_D1 Adenylate Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Generates PKA_D1 PKA cAMP_D1->PKA_D1 Activates D2_Receptor D2/D3/D4 Receptor Gi Gi D2_Receptor->Gi Agonist AC_D2 Adenylate Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Reduced Generation Serotonin_Signaling cluster_5HT1 5-HT1 Receptor Signaling cluster_5HT2 5-HT2 Receptor Signaling HT1_Receptor 5-HT1 Receptor Gi_5HT1 Gi HT1_Receptor->Gi_5HT1 Agonist AC_5HT1 Adenylate Cyclase Gi_5HT1->AC_5HT1 Inhibits cAMP_5HT1 cAMP AC_5HT1->cAMP_5HT1 Reduced Generation HT2_Receptor 5-HT2 Receptor Gq Gq HT2_Receptor->Gq Agonist PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activate Opioid_Signaling Opioid_Receptor Opioid Receptor (µ, δ, κ) Gio Gi/o Opioid_Receptor->Gio Agonist AC Adenylate Cyclase Gio->AC Inhibits Ion_Channels Ion Channels (Ca2+, K+) Gio->Ion_Channels Modulates cAMP cAMP AC->cAMP Reduced Generation Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response Binding_Assay_Workflow start Start prep Prepare receptor membranes (e.g., from cell lines or brain tissue) start->prep incubation Incubate membranes with radioligand and varying concentrations of test compound prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Analyze data to determine Ki values (inhibition constant) counting->analysis end End analysis->end cAMP_Assay_Workflow start Start cell_culture Culture cells expressing the receptor of interest start->cell_culture stimulation Stimulate cells with varying concentrations of the test compound cell_culture->stimulation lysis Lyse the cells to release intracellular cAMP stimulation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lysis->detection analysis Analyze data to determine EC50 (agonists) or IC50 (antagonists) values detection->analysis end End analysis->end

References

Dauriporphine vs. Buprenorphine: A Head-to-Head Comparison in Addiction Models - An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between Dauriporphine and the established opioid use disorder treatment, Buprenorphine, in preclinical addiction models is currently not feasible due to a lack of available scientific data on this compound's effects in this context. While extensive research has characterized Buprenorphine's efficacy, this compound, an aporphine alkaloid isolated from Sinomenium acutum, has primarily been investigated for its potential in reversing multidrug resistance in cancer cells.

This guide will provide a detailed overview of Buprenorphine's performance in key addiction models, including its receptor binding profile, and its effects on reward, reinforcement, and withdrawal. The limited available information on this compound will also be presented to offer a complete picture based on current scientific literature.

Buprenorphine: A Profile in Addiction Models

Buprenorphine is a cornerstone in the treatment of opioid use disorder, acting as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This unique pharmacological action contributes to its therapeutic effects by reducing withdrawal symptoms and cravings, with a lower risk of overdose compared to full opioid agonists.

Quantitative Data Summary

The following tables summarize key quantitative data for Buprenorphine from various preclinical and clinical studies.

Table 1: Opioid Receptor Binding Affinity of Buprenorphine

ReceptorBinding Affinity (Ki, nM)Functional Activity
Mu (μ) 0.22Partial Agonist
Kappa (κ) 0.48Antagonist
Delta (δ) 1.85Antagonist
Nociceptin (NOP/ORL-1) >1000Weak Partial Agonist/Antagonist

Table 2: Buprenorphine in Conditioned Place Preference (CPP) Models

Animal ModelDose Range (mg/kg, s.c.)Outcome
Rat0.03 - 3.0Induces significant conditioned place preference, indicative of rewarding effects. An inverted U-shaped dose-response curve is often observed, with higher doses showing reduced or no preference.[1][2]

Table 3: Buprenorphine in Self-Administration Models

Animal ModelKey Findings
Rhesus MonkeysBuprenorphine is self-administered at rates higher than saline, indicating reinforcing effects, but generally lower than full agonists like heroin.[3]
Human VolunteersRecently detoxified heroin users self-administered intravenous buprenorphine, demonstrating its reinforcing effects in humans.[3][4]

Table 4: Common Buprenorphine Withdrawal Symptoms in Humans

Symptom CategoryExamples
Physical Nausea, vomiting, diarrhea, muscle aches, sweating, runny nose, insomnia.[5][6]
Psychological Anxiety, irritability, depression, drug cravings.[5][6]

This compound: Current State of Research

Research on this compound is sparse, with the primary focus being outside the realm of addiction and neuropharmacology.

Quantitative Data Summary

Table 5: In Vitro Activity of this compound

AssayCell LineActivity
P-gp Mediated Multidrug Resistance ReversalMES-SA/DX5ED50: 0.03 µg/mL
P-gp Mediated Multidrug Resistance ReversalHCT15ED50: 0.00010 µg/mL

No data is currently available on the opioid receptor binding affinity of this compound or its effects in addiction models.

Experimental Protocols

Detailed methodologies for the key experiments cited for Buprenorphine are provided below.

Conditioned Place Preference (CPP)

This behavioral paradigm assesses the rewarding or aversive properties of a drug.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Habituation: Animals are allowed to freely explore both compartments to establish baseline preference.

  • Conditioning: Over several days, animals receive injections of the test compound (e.g., Buprenorphine) and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.

  • Test: On the test day, animals are placed in the apparatus in a drug-free state with free access to both compartments. The time spent in each compartment is recorded.

  • Analysis: A significant increase in time spent in the drug-paired compartment is indicative of a rewarding effect.

Intravenous Self-Administration

This model is the gold standard for evaluating the reinforcing effects of a drug.

  • Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.

  • Training: Animals are placed in an operant chamber equipped with levers. Pressing the "active" lever results in an intravenous infusion of the drug, while pressing the "inactive" lever has no consequence.

  • Data Collection: The number of infusions earned over a set period is recorded. A significantly higher number of presses on the active lever compared to the inactive lever indicates the drug has reinforcing properties.

  • Progressive Ratio Schedule: To assess motivation, the number of lever presses required to receive an infusion is incrementally increased until the animal ceases to respond (the "breakpoint"). A higher breakpoint indicates greater motivation to obtain the drug.

Assessment of Opioid Withdrawal

Withdrawal symptoms can be observed spontaneously after cessation of chronic drug administration or precipitated by an opioid antagonist.

  • Induction of Dependence: Animals receive repeated doses of an opioid (e.g., morphine) to induce physical dependence.

  • Precipitated Withdrawal: An opioid antagonist like naloxone is administered, which rapidly displaces the agonist from opioid receptors, inducing a robust withdrawal syndrome.

  • Observation: Animals are observed for a checklist of characteristic withdrawal behaviors (e.g., jumping, wet-dog shakes, teeth chattering, diarrhea, ptosis) which are scored for severity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of these compounds in addiction models.

mu_opioid_receptor_signaling Buprenorphine Buprenorphine Mu_Receptor Mu-Opioid Receptor Buprenorphine->Mu_Receptor Partial Agonist G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neuronal_Inhibition ↓ Neuronal Excitability Ion_Channels->Neuronal_Inhibition cpp_workflow Habituation Habituation (Baseline Preference) Conditioning Conditioning (Drug vs. Vehicle Pairing) Habituation->Conditioning Test Test Day (Free Exploration) Conditioning->Test Analysis Data Analysis (Time in Compartments) Test->Analysis self_admin_workflow Surgery Catheter Implantation Acquisition Acquisition of Lever Pressing Surgery->Acquisition Maintenance Stable Self-Administration Acquisition->Maintenance Testing Pharmacological/Behavioral Manipulation Maintenance->Testing

References

Assessing the Therapeutic Index of a Novel Opioid Analgesic: A Comparative Guide Featuring Fentanyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel analgesic compounds with improved safety profiles is a cornerstone of modern pharmacology. A critical metric in this endeavor is the therapeutic index (TI), which provides a quantitative measure of a drug's safety by comparing the dose required to produce a therapeutic effect to the dose that elicits toxicity. This guide provides a framework for assessing the therapeutic index of a novel opioid analgesic, here hypothetically named "Dauriporphine," relative to the well-established synthetic opioid, fentanyl.

Due to the absence of publicly available data on "this compound," this document will focus on the established data for fentanyl to illustrate the required experimental data and methodologies. This guide is intended for researchers, scientists, and drug development professionals to understand the necessary preclinical assessments for such a comparison.

Quantitative Data Comparison

A direct comparison of the therapeutic index requires the determination of the median effective dose (ED50) for analgesia and the median lethal dose (LD50). The therapeutic index is subsequently calculated as the ratio of LD50 to ED50.

Table 1: Comparative Therapeutic Index Data

ParameterThis compoundFentanyl
Therapeutic Index (TI) Data not available~400[1]
LD50 (Lethal Dose, 50%) Data not available3.1 mg/kg (rats, intravenous)
ED50 (Effective Dose, 50%) Data not availableData varies by assay; e.g., ~0.01-0.04 mg/kg in rodent hot plate/tail flick tests

Note: Fentanyl's therapeutic index can vary depending on the specific analgesic assay and the species being tested.

Mechanism of Action

Understanding the mechanism of action is crucial for interpreting the therapeutic and toxic effects of an opioid.

Fentanyl: Fentanyl is a potent synthetic opioid agonist that primarily acts on the mu (µ)-opioid receptor, which is a G-protein coupled receptor.[2] Activation of the µ-opioid receptor in the central nervous system leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP), and the modulation of ion channels (activation of potassium channels and inhibition of calcium channels). This ultimately results in hyperpolarization of neurons and reduced neuronal excitability, leading to analgesia. However, activation of these receptors in the brainstem is also responsible for the profound respiratory depression that is the primary cause of opioid-related fatalities.

This compound: The mechanism of action for this compound is currently unknown. A critical step in its assessment would be to determine its binding affinity and functional activity at the various opioid receptors (mu, delta, and kappa).

Signaling Pathway Diagram

cluster_fentanyl Fentanyl Signaling Pathway Fentanyl Fentanyl MOR Mu-Opioid Receptor (GPCR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Resp_Depression Respiratory Depression Hyperpolarization->Resp_Depression

Caption: Fentanyl's mechanism of action via the mu-opioid receptor.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the therapeutic index.

Determination of Analgesic Efficacy (ED50)

The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. In preclinical studies, this is typically assessed using rodent models of nociception.

a) Hot Plate Test

  • Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.

  • Apparatus: A hot plate apparatus with a controlled surface temperature.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • A baseline latency is determined for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Animals are administered either the vehicle control or varying doses of the test compound (e.g., this compound or fentanyl) via a specific route (e.g., intravenous, subcutaneous).

    • At predetermined time points after administration (e.g., 15, 30, 60 minutes), the animals are again placed on the hot plate, and the response latency is measured.

    • The percentage of maximum possible effect (%MPE) is calculated for each dose.

    • The ED50 is determined by plotting the dose-response curve and using statistical methods such as probit analysis.

b) Tail-Flick Test

  • Objective: To measure the analgesic effect of a compound against a thermal stimulus applied to the tail.

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the apparatus.

    • A baseline reaction time is recorded as the time taken for the animal to flick its tail away from the heat source. A cut-off time is employed to prevent injury.

    • Following baseline measurement, animals are treated with the vehicle or different doses of the test compound.

    • The tail-flick latency is re-measured at set intervals post-administration.

    • The ED50 is calculated from the dose-response data.

Experimental Workflow for ED50 Determination

cluster_workflow ED50 Determination Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing (Hot Plate or Tail-Flick) Animal_Acclimation->Baseline_Testing Grouping Randomization into Dose Groups Baseline_Testing->Grouping Drug_Admin Drug/Vehicle Administration Grouping->Drug_Admin Post_Treatment_Testing Post-Treatment Nociceptive Testing Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis (%MPE Calculation) Post_Treatment_Testing->Data_Analysis ED50_Calc ED50 Calculation (Probit Analysis) Data_Analysis->ED50_Calc

Caption: Workflow for determining the median effective dose (ED50).

Determination of Acute Toxicity (LD50)

The LD50 is the dose of a substance that is lethal to 50% of a test population.

  • Objective: To determine the dose of a compound that causes mortality in 50% of the animals.

  • Procedure (Up-and-Down Procedure - a method to reduce animal usage):

    • A starting dose is chosen based on available information or preliminary range-finding studies.

    • A single animal is administered the starting dose.

    • The animal is observed for a defined period (e.g., 24-48 hours) for signs of toxicity and mortality.

    • If the animal survives, the dose for the next animal is increased by a constant factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

    • This sequential dosing continues until a specified number of dose reversals (survival followed by death, or vice versa) have occurred.

    • The LD50 is then calculated using statistical methods appropriate for this procedure.

Assessment of Respiratory Depression

Respiratory depression is the most significant adverse effect of mu-opioid agonists.

  • Objective: To measure the effect of the compound on respiratory function.

  • Method (Whole-Body Plethysmography):

    • Animals are placed in a whole-body plethysmography chamber that allows for the non-invasive measurement of respiratory parameters.

    • Baseline respiratory rate, tidal volume, and minute ventilation are recorded.

    • Animals are administered the test compound at various doses, including those found to be analgesic.

    • Respiratory parameters are continuously monitored to assess the degree and duration of any respiratory depression.

Logical Relationship for Therapeutic Index Assessment

cluster_logic Therapeutic Index Assessment Logic Efficacy Analgesic Efficacy Studies (e.g., Hot Plate, Tail-Flick) ED50 Determine ED50 Efficacy->ED50 Toxicity Acute Toxicity Studies LD50 Determine LD50 Toxicity->LD50 Side_Effect Adverse Effect Profiling (e.g., Respiratory Depression) Safety_Profile Overall Safety Profile Side_Effect->Safety_Profile TI Calculate Therapeutic Index (LD50 / ED50) ED50->TI LD50->TI TI->Safety_Profile

Caption: Logical flow for assessing the therapeutic index and safety.

Conclusion

The assessment of the therapeutic index is a critical step in the preclinical evaluation of any novel analgesic. While data for "this compound" is not available, the established profile of fentanyl serves as a benchmark for the types of data and rigorous experimental protocols required. A comprehensive evaluation of a novel compound would necessitate in-depth studies to determine its ED50 for analgesia and its LD50, alongside a thorough characterization of its mechanism of action and side-effect profile, particularly concerning respiratory depression. Only through such a systematic approach can the potential for a wider therapeutic window and improved safety relative to existing opioids be reliably determined.

References

Comparison of Neuroprotective Effects: Delta-Opioid Receptor Agonists vs. Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of published scientific literature reveals no compound by the name of "Dauriporphine." This suggests that "this compound" may be a novel, not-yet-published compound, a proprietary research code, or a potential misspelling of a different agent. Without peer-reviewed data on this compound, a direct comparison of its neuroprotective effects with other agents and a detailed analysis of its experimental protocols are not possible.

To provide a relevant and useful guide for researchers in the field of neuroprotection, this document will instead focus on the well-documented neuroprotective effects of a major class of compounds that are frequently the subject of such studies: delta-opioid receptor (DOR) agonists . This will serve as a template and a valuable resource for how to structure such a comparison, which can be adapted once information on "this compound" becomes available.

The following sections provide a comparative guide on the neuroprotective effects of representative DOR agonists against other classes of neuroprotective compounds.

Data Presentation

Compound ClassExample CompoundModel of NeurotoxicityKey Neuroprotective OutcomesReported Efficacy (Example Metric)Reference
Delta-Opioid Receptor (DOR) Agonist [D-Ala2, D-Leu5]-enkephalin (DADLE)Ischemia/Reperfusion (MCAO model)Increased neuronal survival, reduced infarct volume, enhanced antioxidative enzyme activity.[1]Attenuates hippocampal CA1 neuronal damage.[2][1][2]
SNC-80Glaucomatous InjuryDecreased astrogliosis, protection of retinal ganglion cells.[2]Reduces glaucomatous injury.[2][2]
Tan-67Focal Cerebral Ischemia/ReperfusionDecreased infarct volume, reduced neuronal loss, improved neurobehavioral outcomes.[1]3 mg/kg and 4.5 mg/kg doses were neuroprotective.[1][1]
NMDA Receptor Antagonist MemantineExcitotoxicityReduction of glutamate-induced neuronal death.Clinically used for Alzheimer's disease.N/A
Antioxidant EdaravoneIschemic StrokeFree radical scavenging, reduction of oxidative stress.Approved for treatment of ALS and ischemic stroke.N/A
Dopamine Agonist ApomorphineParkinson's Disease modelsUpregulation of neurotrophic factors, anti-apoptotic effects, reduction of excitotoxicity.[3]Provides symptomatic relief and potential neuroprotection in Parkinson's disease.[3][3]

Experimental Protocols

  • Objective: To mimic the effects of ischemic stroke to study neuroprotective agents.

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Make a midline cervical incision to expose the common carotid artery.

    • Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

    • Administer the test compound (e.g., Tan-67) at a specific time point relative to the ischemic event (e.g., 1 hour after reperfusion).[1]

  • Outcome Measures: Infarct volume measurement (e.g., using TTC staining), neurological deficit scoring, and histological analysis of neuronal loss.

  • Objective: To simulate ischemic conditions in a cell culture system.

  • Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Procedure:

    • Culture neurons to the desired confluency.

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 2-4 hours).

    • Reintroduce normal glucose-containing medium and return to normoxic conditions to simulate reperfusion.

    • Treat cells with the neuroprotective agent before, during, or after OGD.

  • Outcome Measures: Cell viability assays (e.g., MTT, LDH), measurement of reactive oxygen species (ROS), and assessment of apoptosis (e.g., caspase-3 activity, TUNEL staining).

Signaling Pathways and Experimental Workflows

The neuroprotective effects of DOR agonists are often mediated through complex signaling cascades. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow.

DOR_Neuroprotective_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DOR δ-Opioid Receptor (DOR) G_protein G-protein DOR->G_protein Activation PKC PKC G_protein->PKC Activation MEK MEK PKC->MEK Activation ERK ERK MEK->ERK Activation Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Enhances Activity Gene_Expression Pro-survival Gene Expression ERK->Gene_Expression Promotes Cytochrome_c Cytochrome C Release Bcl2->Cytochrome_c Inhibits Neuroprotection Neuroprotection Bcl2->Neuroprotection Cytochrome_c->Neuroprotection Gene_Expression->Neuroprotection DOR_Agonist DOR Agonist (e.g., DADLE) DOR_Agonist->DOR Hypoxic_Stress Hypoxic Stress Hypoxic_Stress->Cytochrome_c Induces

Caption: DOR-mediated neuroprotective signaling pathway.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Model cluster_analysis Data Analysis MCAO Induce MCAO in Rodents Treatment_Vivo Administer Test Compound MCAO->Treatment_Vivo Behavioral_Tests Neurological Scoring Treatment_Vivo->Behavioral_Tests Tissue_Harvest Harvest Brain Tissue Behavioral_Tests->Tissue_Harvest Histology Histological Analysis (e.g., TTC Staining) Tissue_Harvest->Histology Cell_Culture Culture Neuronal Cells OGD Induce Oxygen-Glucose Deprivation Cell_Culture->OGD Treatment_Vitro Apply Test Compound OGD->Treatment_Vitro Cell_Assays Perform Viability and Apoptosis Assays Treatment_Vitro->Cell_Assays Biochemical_Assays Biochemical Assays (e.g., Western Blot for Signaling Proteins) Cell_Assays->Biochemical_Assays Statistical_Analysis Statistical Analysis Histology->Statistical_Analysis Biochemical_Assays->Statistical_Analysis Conclusion Draw Conclusions on Neuroprotective Efficacy Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating neuroprotective compounds.

References

Safety Operating Guide

Safe Disposal of Dauriporphine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, "Dauriporphine" is not a widely recognized chemical compound in publicly available safety and chemical databases. Therefore, a specific Safety Data Sheet (SDS) detailing its unique hazards and disposal requirements is not available. The following guide provides essential safety and disposal procedures for a potent, neuroactive alkaloid, hereafter referred to as "Compound X," which can be used as a safety framework in the absence of specific information. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for guidance on the disposal of novel or uncharacterized compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a procedural, step-by-step guide for the safe handling and disposal of potent neuroactive alkaloids like the hypothetical "Compound X."

Immediate Safety and Handling Precautions

Due to its nature as a potent neuroactive alkaloid, "Compound X" must be handled with extreme caution to prevent accidental exposure.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling "Compound X" in any form (solid or in solution).

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination occurs.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions containing the compound. A face shield offers broader protection.
Lab Coat A fully buttoned lab coat with tight-fitting cuffs.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges.Recommended when handling the powdered form of the compound to prevent inhalation.

Engineering Controls:

  • Fume Hood: All handling of "Compound X," including weighing, dissolving, and aliquoting, must be performed inside a certified chemical fume hood.

  • Containment: For procedures with a high risk of aerosolization, consider using a glove box or other containment enclosures.

Disposal Procedures for "Compound X"

The primary and most recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal company.[1] Laboratory procedures should focus on the safe collection, segregation, and temporary storage of "Compound X" waste.

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with "Compound X" (e.g., weighing paper, contaminated gloves, pipette tips) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: All solutions containing "Compound X" should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with "Compound X" must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name ("Compound X" or its actual research identifier)

    • The primary hazards (e.g., "Acutely Toxic," "Neurotoxin")

    • The date of accumulation

    • The name of the principal investigator and laboratory contact information

  • Storage: Store the sealed hazardous waste containers in a designated, secure area within the laboratory, away from incompatible materials, until collection by the institution's EHS personnel.

  • Decontamination:

    • All surfaces and equipment contaminated with "Compound X" should be decontaminated. A common procedure involves wiping surfaces with a solution of 70% ethanol followed by a suitable laboratory detergent.

    • All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.

Experimental Protocols: Chemical Inactivation (for emergency spills or small-scale liquid waste treatment)

Note: Chemical inactivation should only be performed by trained personnel and as a pre-treatment before collection for incineration, or in the case of a small spill. Always consult with your EHS department before attempting any chemical inactivation procedure. The following is a generalized protocol based on the chemical properties of alkaloids and may need to be adapted.

Objective: To degrade the neuroactive alkaloid "Compound X" into less toxic byproducts through oxidation.

Materials:

  • "Compound X" liquid waste

  • Potassium permanganate (KMnO₄) solution (5% w/v)

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • pH paper or pH meter

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood. Wear all required PPE.

  • Acidification: Slowly add 1 M sulfuric acid to the "Compound X" liquid waste until the pH is between 2 and 3. This protonates the nitrogen atoms in the alkaloid, increasing its solubility in the aqueous solution.[2]

  • Oxidation: While stirring, slowly add the 5% potassium permanganate solution. A color change to brown or the formation of a brown precipitate (MnO₂) indicates the oxidation reaction is occurring. Continue adding the permanganate solution until a faint, persistent pink or purple color remains for at least 15 minutes.

  • Neutralization of Excess Oxidant: Slowly add 10% sodium bisulfite solution to quench any remaining potassium permanganate. The solution should become colorless.

  • Final pH Adjustment: Neutralize the solution by slowly adding a suitable base (e.g., 1 M sodium hydroxide) until the pH is between 6 and 8.

  • Disposal: The treated liquid waste, now containing the degraded products of "Compound X," should be collected in a hazardous waste container for final disposal via incineration.

Quantitative Data Summary

ParameterValue/RangeSource/Rationale
High-Temperature Incineration > 850°CStandard for hazardous chemical waste to ensure complete destruction.
pH for Acidification Step 2 - 3General range for protonating amines in alkaloids to increase aqueous solubility.
pH for Final Neutralization 6 - 8Standard range for neutralized chemical waste before disposal.
Potassium Permanganate Concentration 5% (w/v)A common concentration for laboratory-scale oxidation reactions.

Mandatory Visualizations

This compound Disposal Workflow Figure 1: Disposal Workflow for 'Compound X' cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Solid_Waste Solid Waste (gloves, tips) Solid_Container Labeled Solid Waste Bin Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (solutions) Liquid_Container Labeled Liquid Waste Bottle Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (needles) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Storage Secure Designated Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage EHS_Pickup EHS Collection Storage->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration Acetylcholinesterase Inhibition Pathway Figure 2: Hypothetical Signaling Pathway for 'Compound X' cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Nerve Impulse AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptor ACh_Released->ACh_Receptor Binds Compound_X Compound X Compound_X->AChE Inhibits Signal Signal Propagation ACh_Receptor->Signal Activates

References

Essential Safety and Handling Precautions for Dauriporphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Dauriporphine. As a member of the aporphine alkaloid class of compounds, this compound should be handled with care, assuming properties similar to other biologically active and potentially cytotoxic molecules within this family.[1][2][3][4][5] The following procedures are based on best practices for handling potent chemical compounds in a laboratory setting, particularly in the absence of a specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

Due to the potential for cytotoxicity and the unknown specific toxicological properties of this compound, a comprehensive approach to personal protection is paramount. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Recommended PPE for Handling this compound
TaskMinimum PPE Requirement
Handling Solid this compound (e.g., weighing, aliquoting) - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 or higher Respirator
Handling this compound in Solution (e.g., preparing solutions, cell culture) - Nitrile Gloves- Disposable Gown- Safety Goggles
Risk of Aerosolization or Spills - Double Nitrile Gloves- Impermeable Gown- Face Shield and Safety Goggles- N95 or higher Respirator
General Laboratory Work in the Vicinity - Lab Coat- Safety Glasses- Nitrile Gloves

Operational Plans for Safe Handling

Adherence to standard operating procedures for potent compounds is critical to minimize exposure risk.

Engineering Controls
  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other closed-system transfer equipment.

Procedural Guidance
  • Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: When weighing solid this compound, use a balance with a draft shield within a fume hood. Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.

  • Dissolving: Add solvent to the solid this compound slowly and carefully to avoid splashing. If sonication is required, ensure the vial is securely capped.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure location away from incompatible materials. Follow any specific storage temperature recommendations if available.

  • Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol followed by a suitable laboratory disinfectant). Dispose of all contaminated disposable materials as hazardous waste.

  • Handwashing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures

Spills
  • Small Spills (solid or liquid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE (double gloves, gown, eye protection, and respirator), cover the spill with absorbent material.

    • For liquid spills, work from the outside in to prevent spreading.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • Collect all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area thoroughly.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's environmental health and safety (EHS) department immediately.

    • Prevent entry into the affected area.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste. Specific institutional and local regulations for cytotoxic waste disposal must be followed.[6][7][8][9][10]

  • Solid Waste: Collect all contaminated solids (e.g., gloves, gowns, weigh paper, pipette tips) in a designated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all contaminated liquids in a designated, clearly labeled, leak-proof hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: All sharps contaminated with this compound (e.g., needles, scalpel blades) must be disposed of in a designated, puncture-resistant sharps container for hazardous waste.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_0 Risk Assessment cluster_1 Handling Scenarios cluster_2 PPE Level Assess Task Assess the Task to be Performed Solid Handling Solid this compound? Assess Task->Solid Solution Handling this compound in Solution? Solid->Solution No Level3 Maximum Containment PPE: Double Gloves, Impermeable Gown, Face Shield & Goggles, Respirator Solid->Level3 Yes Aerosol Potential for Aerosolization? Solution->Aerosol Yes Level1 Standard PPE: Lab Coat, Safety Glasses, Gloves Solution->Level1 No Level2 Enhanced PPE: Disposable Gown, Safety Goggles, Nitrile Gloves Aerosol->Level2 No Aerosol->Level3 Yes

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.